2-Bromobiphenyl-2'-boronic acid mida ester
Description
Properties
IUPAC Name |
2-[2-(2-bromophenyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BBrNO4/c1-20-10-16(21)23-18(24-17(22)11-20)14-8-4-2-6-12(14)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLANPHYJDQCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solvent Landscape: A Technical Guide to the Solubility Profile of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility profile of 2-Bromobiphenyl-2'-boronic acid MIDA ester, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this compound. We will explore the nuanced interplay of its structural components—the nonpolar biphenyl core and the polar MIDA ester protecting group—and their influence on its behavior in a range of organic solvents. This guide furnishes both a qualitative overview of expected solubility and a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to optimize reaction conditions and purification processes.
Introduction: The Significance of MIDA Esters in Synthesis
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in organic synthesis, particularly in the realm of iterative cross-coupling reactions for the construction of complex molecules.[1] Their remarkable stability to air, moisture, and silica gel chromatography offers a significant advantage over their often-unstable boronic acid counterparts.[1][2] 2-Bromobiphenyl-2'-boronic acid MIDA ester, with its bifunctional nature, serves as a key building block in the synthesis of intricate biaryl structures, which are prevalent in pharmaceuticals and advanced materials.
A thorough understanding of the solubility of this MIDA ester is paramount for its effective utilization. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a critical parameter in developing robust purification and isolation protocols. This guide aims to provide a comprehensive understanding of these solubility characteristics.
Physicochemical Properties of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
A foundational understanding of the molecule's intrinsic properties is essential to predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅BBrNO₄ | [3][4] |
| Molecular Weight | 388.02 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Melting Point | 275-280 °C | [3][4] |
The structure of 2-Bromobiphenyl-2'-boronic acid MIDA ester is characterized by a large, nonpolar 2-bromobiphenyl moiety and a polar, sterically demanding N-methyliminodiacetic acid (MIDA) protecting group. This duality in its structure is the primary determinant of its solubility profile.
Qualitative Solubility Profile: A "Like Dissolves Like" Perspective
The fundamental principle of "like dissolves like" provides a strong framework for predicting the solubility of this MIDA ester.[5] Given its hybrid nature, its solubility is expected to be nuanced.
General Observations for MIDA Boronates:
-
Polar Aprotic Solvents: MIDA boronates generally exhibit solubility in polar aprotic solvents.[6] This is attributed to the ability of these solvents to solvate the polar MIDA group without interfering with the boronate ester.
-
Nonpolar Solvents: Due to the significant nonpolar surface area of the biphenyl core, some solubility in nonpolar solvents might be anticipated, although the polar MIDA group will limit this.
-
Protic Solvents: Solubility in protic solvents may be limited, and the stability of the MIDA ester in such solvents should be considered, especially under basic or acidic conditions.
Expected Solubility of 2-Bromobiphenyl-2'-boronic acid MIDA Ester:
Based on its structure and general information about MIDA boronates, the following qualitative solubility profile can be anticipated:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate | These solvents can effectively solvate the polar MIDA ester group. Literature suggests MIDA boronates are often soluble in THF and MeCN, with some requiring more polar solvents like DMF or DMSO.[6][7][8] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to Low | These solvents have moderate polarity and can interact with the biphenyl core, but may be less effective at solvating the MIDA ester. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents will primarily interact with the biphenyl moiety, but the highly polar MIDA group will likely limit overall solubility. |
| Ethers | Diethyl Ether (Et₂O) | Low | While an ether, its low polarity makes it a poor solvent for the polar MIDA ester. MIDA boronates show minimal mobility on silica gel with Et₂O as the eluent, suggesting low solubility.[2] |
| Alkanes | Hexanes, Heptane | Insoluble | The highly nonpolar nature of alkanes makes them unsuitable for dissolving this compound with its significant polar component. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate (with caution) | While polar, the protic nature of alcohols may lead to interactions with the boronate ester. Stability should be verified, especially over extended periods. |
Quantitative Determination of Solubility: An Experimental Protocol
To move beyond qualitative predictions, a robust experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Bromobiphenyl-2'-boronic acid MIDA ester.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology
Materials:
-
2-Bromobiphenyl-2'-boronic acid MIDA ester
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and 0.45 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add an excess amount of 2-Bromobiphenyl-2'-boronic acid MIDA ester (e.g., 10-20 mg) to a precisely known volume of the desired solvent (e.g., 1-2 mL). The presence of undissolved solid is crucial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[5] A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the solid.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulates that could interfere with the analysis.[5]
-
-
Quantification:
-
Prepare a stock solution of 2-Bromobiphenyl-2'-boronic acid MIDA ester of a known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Analyze the filtered saturated solutions and the calibration standards by HPLC. A reverse-phase C18 column is often a good starting point.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the saturated solutions from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Factors Influencing Solubility and Practical Considerations
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain and report a constant temperature during the experiment. For instance, some MIDA boronates show improved solubility in hot solvents like acetonitrile.[7]
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, dry solvents for accurate measurements.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to use a consistent solid form for all experiments.
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method described here measures thermodynamic (equilibrium) solubility.[9] Faster methods that involve precipitating a compound from a stock solution (e.g., from DMSO) measure kinetic solubility, which can sometimes be higher but is less stable. For process development, thermodynamic solubility is the more relevant parameter.
Conclusion
The solubility of 2-Bromobiphenyl-2'-boronic acid MIDA ester is a critical parameter that influences its application in organic synthesis. This guide has provided a comprehensive overview of its expected solubility profile based on its chemical structure and the known properties of MIDA boronates. While qualitative predictions are useful for initial solvent screening, the detailed experimental protocol provided herein offers a robust framework for obtaining precise, quantitative solubility data. By understanding and quantifying the solubility of this important building block, researchers can unlock its full potential in the synthesis of novel and complex molecules.
References
-
Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
MIDA (N-‐methyliminodiace^c acid) solubility. (n.d.). Retrieved from [Link]
-
A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed. (2014, July 15). Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates - RSC Publishing. (n.d.). Retrieved from [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]
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(2-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2773294 - PubChem. (n.d.). Retrieved from [Link]
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10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). Retrieved from [Link]
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved from [Link]
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2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem. (n.d.). Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. (n.d.). Retrieved from [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8). Retrieved from [Link]
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An In-depth Technical Guide to the Electronic Properties of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromobiphenyl-2'-boronic acid N-methyliminodiacetic acid (MIDA) ester is a pivotal building block in modern organic synthesis, particularly valued for its unique combination of stability and controlled reactivity. This guide provides a comprehensive analysis of the core electronic properties that govern its behavior. We will explore the interplay of inductive and steric effects, the nature of its frontier molecular orbitals (HOMO/LUMO), and its characteristic electrochemical and spectroscopic signatures. By understanding these fundamental electronic characteristics, researchers can better predict its reactivity, optimize reaction conditions, and design novel synthetic strategies. This document consolidates theoretical principles with practical experimental protocols, offering a holistic view for professionals in chemical research and pharmaceutical development.
Introduction: The Significance of a "Tamed" Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, and boronic acids are its quintessential nucleophilic partners.[1] However, the inherent reactivity and instability of many boronic acids can complicate multi-step syntheses, leading to issues with purification, storage, and compatibility with various reagents.[2]
The advent of N-methyliminodiacetic acid (MIDA) boronates, pioneered by the Burke group, revolutionized this landscape.[3] By chelating the boron atom with the trivalent MIDA ligand, the boron center rehybridizes from a reactive sp² state to a more stable, tetrahedral sp³ configuration. This "protection" renders the boronate ester exceptionally stable—often as a free-flowing, crystalline solid that is compatible with air, moisture, and silica gel chromatography.[2][3] Crucially, this stability is reversible; the active sp² boronic acid can be liberated under mild basic conditions, allowing for its participation in cross-coupling at the desired synthetic step.[4]
2-Bromobiphenyl-2'-boronic acid MIDA ester exemplifies this class of reagents. It is a bifunctional building block containing both a nucleophilic (masked boronic acid) and an electrophilic (aryl bromide) center. This dual nature makes it an ideal substrate for iterative cross-coupling (ICC) strategies, enabling the programmed assembly of complex molecular architectures.[3][5] The electronic properties of this molecule are not just academically interesting; they are the direct determinants of its stability, reactivity, and utility in synthesizing the next generation of materials and pharmaceuticals.[6][7]
Molecular Structure and Electronic Influence
The electronic behavior of 2-Bromobiphenyl-2'-boronic acid MIDA ester is a direct consequence of its unique three-dimensional structure and the interplay of its constituent functional groups.
Structural Framework and Steric Effects
The core of the molecule is a biphenyl scaffold. In an unsubstituted biphenyl, the two phenyl rings are twisted with respect to each other to minimize steric repulsion between the ortho-hydrogens. The introduction of substituents at the 2 and 2' positions—a bromine atom and the bulky MIDA boronate group—exacerbates this steric clash. This forces a significant dihedral angle between the two aromatic rings.
This twist is critical because it disrupts the π-conjugation across the biphenyl system.[8][9] The extent of electronic communication between the two rings is directly related to the cosine of this dihedral angle. A larger twist angle leads to a significant decrease in conjugation, which in turn influences the molecule's absorption spectrum and the energy levels of its frontier molecular orbitals.[8][10]
Inductive and Mesomeric Effects
Two key functional groups dictate the electron density distribution across the aromatic rings:
-
Bromine Atom: The bromine atom exerts a dual electronic effect. It is highly electronegative, leading to a strong -I (negative inductive) effect , which withdraws electron density from the carbon atom it is attached to (C2). It also possesses lone pairs of electrons that can, in principle, be donated into the aromatic π-system, a +M (positive mesomeric) effect . However, for halogens, the inductive effect typically dominates.
-
MIDA Boronate Group: The MIDA boronate group is a powerful electron-withdrawing group . The boron atom, even in its sp³ hybridized state, is electron-deficient and exerts a strong pull on the electrons of the C2' carbon.[11][12] This is compounded by the electronegative oxygen and nitrogen atoms within the MIDA ligand.
The net result is that both phenyl rings are rendered electron-deficient compared to unsubstituted biphenyl, a factor that significantly influences the molecule's electrochemical properties and its reactivity in subsequent chemical transformations.
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). While precise values require computational modeling, we can deduce their general characteristics.[13][14]
-
HOMO: The HOMO is expected to be primarily localized on the π-system of the two phenyl rings. The bromine-substituted ring will likely have a higher contribution to the HOMO due to the energy of bromine's p-orbitals, although the overall energy will be lowered by its inductive withdrawal.
-
LUMO: The LUMO will also be distributed across the biphenyl π-system, but with significant localization on the boronate-substituted ring due to the powerful electron-withdrawing nature of the B(MIDA) group. The C-Br bond will also have a significant σ* anti-bonding orbital that can act as a low-lying acceptor orbital, relevant for reductive processes.
The energy gap between the HOMO and LUMO dictates the wavelength of the lowest-energy electronic transition, which can be observed via UV-Vis spectroscopy.[10]
Electrochemical Properties
Electrochemical techniques, particularly cyclic voltammetry (CV), provide direct insight into the oxidation and reduction potentials of a molecule.[1][15] For 2-Bromobiphenyl-2'-boronic acid MIDA ester, we can anticipate the following behavior.
-
Oxidation: The oxidation process involves the removal of an electron from the HOMO. Given the electron-withdrawing nature of both substituents, the oxidation potential is expected to be relatively high (i.e., more difficult to oxidize) compared to unsubstituted biphenyl.
-
Reduction: The molecule has two primary sites for reduction: the biphenyl π-system (accepting an electron into the LUMO) and the C-Br bond (leading to cleavage). The reduction of the C-Br bond is often an irreversible process. The MIDA boronate group, by lowering the LUMO energy, makes the molecule more susceptible to reduction than a simple bromobiphenyl.
These electrochemical characteristics are crucial for understanding potential side reactions in synthetic protocols, especially those employing electrochemical methods or strongly reducing/oxidizing reagents.[16][17]
Table 1: Predicted Electronic and Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Hybridization at Boron | sp³ | Tetrahedral chelation by MIDA ligand. |
| Reactivity (uncatalyzed) | Low | sp³ hybridization attenuates Lewis acidity and transmetalation ability.[3] |
| Oxidation Potential | High | Electron-withdrawing Br and B(MIDA) groups lower HOMO energy.[12] |
| Reduction Potential | Less Negative | Electron-withdrawing B(MIDA) group lowers LUMO energy. |
| Solubility | Good in organic solvents | Often a crystalline, manageable solid.[3] |
| Stability | High | Bench-top stable, compatible with air, moisture, and chromatography.[2][5] |
Spectroscopic Signature
Spectroscopic analysis provides an empirical window into the electronic structure of the molecule.
UV-Vis Absorption
The UV-Vis spectrum of biphenyl derivatives is characterized by a strong absorption band, often called the K-band, which arises from a π-π* electronic transition.[18][19] The position and intensity of this band are highly sensitive to the conformation of the biphenyl system.[9]
For 2-Bromobiphenyl-2'-boronic acid MIDA ester, the significant steric hindrance causes a large dihedral angle, which disrupts conjugation. This leads to a hypsochromic shift (blue shift) of the main absorption band to a shorter wavelength and a decrease in its intensity (hypochromism) compared to a more planar biphenyl derivative.[8] The spectrum will resemble that of two isolated, substituted benzene rings rather than a fully conjugated biphenyl system.
NMR Spectroscopy
While primarily used for structural elucidation, NMR chemical shifts are sensitive to the electronic environment.
-
¹H NMR: Protons on both aromatic rings will appear in the aromatic region, with those closer to the electron-withdrawing groups shifted downfield.
-
¹³C NMR: The carbons directly attached to the bromine (C2) and boron (C2') will show characteristic shifts influenced by the electronegativity and electronic effects of these groups.
-
¹¹B NMR: The ¹¹B NMR spectrum is particularly diagnostic. The sp³-hybridized boron of the MIDA ester will exhibit a chemical shift in a distinct region (typically ~8-15 ppm) compared to the broader signal of an sp²-hybridized boronic acid (~25-35 ppm), providing a clear method to confirm the integrity of the MIDA protection.
Experimental Protocols & Workflows
To empirically determine the electronic properties discussed, the following standardized protocols can be employed.
Workflow for Electronic Characterization
The logical flow for characterizing a new MIDA boronate ester involves a combination of electrochemical and spectroscopic analysis.
Caption: Experimental workflow for electronic characterization.
Protocol: Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials.
Materials:
-
2-Bromobiphenyl-2'-boronic acid MIDA ester
-
Anhydrous, degassed solvent (e.g., Dichloromethane or THF)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat with a three-electrode cell:
-
Working Electrode: Glassy Carbon or Platinum disk
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Polish the working electrode with alumina slurry, rinse, and dry thoroughly. Assemble the three-electrode cell.
-
Blank Scan: Add the solvent and supporting electrolyte to the cell. Bubble with inert gas for 10-15 minutes to remove oxygen. Run a CV scan of the solution to establish the solvent window and check for impurities.
-
Sample Analysis: Add a known concentration (e.g., 1-5 mM) of the MIDA ester to the cell. Degas again for 5 minutes.
-
Data Acquisition: Run the CV scan. Start from the open-circuit potential and scan towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. A typical scan rate is 100 mV/s.
-
Internal Standard: After the run, add an internal standard with a known redox potential (e.g., Ferrocene/Ferrocenium couple) and re-run the scan to accurately reference the measured potentials.
-
Data Interpretation: Identify the peak potentials (Eₚ) for oxidation and reduction events. For reversible events, the redox potential (E₁/₂) is the average of the anodic and cathodic peak potentials.
Protocol: UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λₘₐₓ) and molar absorptivity.
Materials:
-
2-Bromobiphenyl-2'-boronic acid MIDA ester
-
UV-grade solvent (e.g., Cyclohexane, Dichloromethane)
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution: Prepare a stock solution of the MIDA ester of known concentration in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan.
-
Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it in the spectrophotometer.
-
Acquire Spectrum: Scan across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Application in Synthesis: The Suzuki-Miyaura Reaction
The electronic properties of the MIDA boronate are perfectly tailored for its role in iterative cross-coupling. The sp³-hybridized boron is electronically and sterically shielded, preventing it from participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Only upon deprotection with a base does it become active.
Caption: Role of MIDA ester in the Suzuki-Miyaura catalytic cycle.
The deprotection step, typically using an aqueous base like K₃PO₄, hydrolyzes the MIDA ester to the corresponding boronic acid.[20] This boronic acid then forms a boronate "ate" complex with the base, which is the species that undergoes transmetalation with the arylpalladium(II) halide complex.[21] The inertness of the MIDA ester until this specific activation step is the key electronic feature that enables controlled, sequential bond formation.
Conclusion and Future Outlook
2-Bromobiphenyl-2'-boronic acid MIDA ester is a testament to the power of rational design in synthetic chemistry. Its electronic properties are finely tuned to create a reagent that is both robustly stable for handling and purification, yet readily activated for powerful C-C bond formation. The electron-withdrawing nature of its substituents, combined with the steric and electronic effects of the MIDA ligand, defines its unique electrochemical and spectroscopic profile.
As the demand for complex, precisely-engineered small molecules grows in fields from materials science to drug discovery, a deep understanding of the electronic principles governing these advanced building blocks is paramount. Future research will likely focus on further tuning these electronic properties by modifying both the aromatic backbone and the chelating ligand to achieve even greater control over reactivity and to develop novel synthetic transformations.
References
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- Tojo, S., et al. (n.d.). Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. Physical Chemistry Chemical Physics, RSC Publishing.
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- Suzuki, H. (n.d.). The Spatial Configurations and the Ultraviolet Absorption Spectra of Biphenyl and Some Related Compounds. Research Solutions Pages.
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- Jena, P. (n.d.).
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- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. mdpi.com [mdpi.com]
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- 8. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | PDF or Rental [articles.researchsolutions.com]
- 10. Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. aablocks.com [aablocks.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 13. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 14. The Structural Chemistry of Boron, Borospherenes and Borophenes: A Computational Study [etd.iisc.ac.in]
- 15. Electrochemical synthesis and transformation of organoboron compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 17. Electrochemical synthesis and transformation of organoboron compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
History and development of MIDA boronates for small molecule synthesis
Topic: History and development of MIDA boronates for small molecule synthesis Content Type: In-depth technical guide.
Executive Summary
The development of N-methyliminodiacetic acid (MIDA) boronates represents a paradigm shift in organic synthesis, transforming the Suzuki-Miyaura cross-coupling reaction from a single-step transformation into a programmable, iterative assembly platform.[1] Pioneered by the Burke Group at the University of Illinois Urbana-Champaign, this technology addresses the inherent instability of boronic acids and the "purification bottleneck" that previously hindered automated small molecule synthesis. This guide details the mechanistic underpinnings, experimental protocols, and strategic applications of MIDA boronates for researchers in drug discovery and complex molecule synthesis.
The Stability Paradox: Why MIDA?
Boronic acids are the workhorses of modern cross-coupling due to their low toxicity and functional group tolerance. However, they suffer from a critical limitation: instability .[2][3][4] Many boronic acids (particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives) undergo rapid protodeboronation, oxidation, or polymerization under storage or coupling conditions.[3] Furthermore, their amphiphilic nature often complicates purification.
The MIDA Solution: Reversible Hybridization
The MIDA ligand solves these problems by rehybridizing the boron center from a reactive, planar sp² state to a stable, tetrahedral sp³ state.
-
sp² Boron (Reactive): Possesses a vacant p-orbital required for transmetallation with Palladium (Pd). Susceptible to hydrolytic and oxidative degradation.
-
sp³ Boron (Inert): The MIDA ligand's nitrogen atom donates a lone pair to the boron p-orbital (dative bond), filling the vacancy. This shuts down transmetallation and renders the complex immune to anhydrous cross-coupling conditions.
Visualization: The MIDA "Switch" Mechanism
The following diagram illustrates the reversible switching mechanism that underpins MIDA technology.
Figure 1: The MIDA "Switch". The sp3 character prevents transmetallation until the ligand is hydrolyzed, releasing the reactive sp2 species.
Iterative Cross-Coupling (ICC) & Automation
The true power of MIDA boronates lies in Iterative Cross-Coupling (ICC) .[1] Because MIDA boronates are stable to cross-coupling conditions, a building block containing both a halide and a MIDA boronate (a "bifunctional" building block) can react at the halide end without disturbing the boron end.
The "Catch-and-Release" Purification System
Crucial to automation is a universal purification method.[5] MIDA boronates possess a binary affinity for silica gel:
-
Catch: In non-polar/protic mixtures (e.g., Et₂O/MeOH), MIDA boronates adhere strongly to silica.
-
Release: In polar aprotic solvents (e.g., THF), they elute rapidly.
This allows for a standardized purification protocol regardless of the organic backbone, enabling the "Synthesis Machine" (automated synthesizer).
Figure 2: The Iterative Cross-Coupling (ICC) workflow. This cycle mimics peptide synthesis, allowing complex molecules to be built from pre-fabricated blocks.[1]
Slow-Release Cross-Coupling: Solving Instability
For highly unstable boronic acids (e.g., 2-pyridyl), "fast" hydrolysis (NaOH) leads to decomposition before the cross-coupling can occur. The Slow-Release strategy uses a mild base (anhydrous K₃PO₄ with controlled water content) to release the boronic acid slowly.
Mechanism: The rate of hydrolysis (
Data: Yield Comparison (2-Pyridyl Systems)
The following table highlights the dramatic yield improvements when using MIDA boronates with slow-release conditions versus standard boronic acids.
| Building Block Type | Coupling Partner (Aryl Chloride) | Method | Yield (%) |
| 2-Pyridyl Boronic Acid | 4-Chlorotoluene | Standard Suzuki | < 10% |
| 2-Pyridyl MIDA Boronate | 4-Chlorotoluene | Slow-Release | 96% |
| 2-Furan Boronic Acid | 4-Chloroanisole | Standard Suzuki | 50% |
| 2-Furan MIDA Boronate | 4-Chloroanisole | Slow-Release | 92% |
| Vinyl Boronic Acid | 2,4-Dimethoxychlorobenzene | Standard Suzuki | 0% (Decomp) |
| Vinyl MIDA Boronate | 2,4-Dimethoxychlorobenzene | Slow-Release | 85% |
Data sourced from Gillis & Burke, J. Am. Chem. Soc. 2009.
Experimental Protocols
Protocol A: Preparation of MIDA Boronates (MIDA Anhydride Method)
This method is milder than the traditional Dean-Stark reflux and suitable for sensitive substrates.
-
Reagents: Combine Boronic Acid (1.0 equiv) and MIDA Anhydride (1.5 - 3.0 equiv).
-
Solvent: Dissolve in anhydrous THF or DMF (0.2 M).
-
Reaction: Heat to 60-80°C under N₂ for 2-4 hours.
-
Workup: Concentrate solvent. Redissolve in EtOAc. Wash with water/brine to remove excess MIDA.
-
Crystallization: MIDA boronates often crystallize from Acetone/Et₂O.
Protocol B: Slow-Release Cross-Coupling (General Procedure)
Ideal for unstable 2-heterocyclic or vinyl species.
-
Setup: Charge a vial with MIDA Boronate (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv).
-
Base: Add K₃PO₄ (7.5 equiv). Note: The hydration state of the base is critical; anhydrous K₃PO₄ with controlled water addition is often preferred.
-
Solvent: Add 1,4-Dioxane/H₂O (5:1 ratio).
-
Reaction: Seal and heat to 60°C (for slow release) or 100°C (for difficult substrates). Stir vigorously.
-
Time: 6–24 hours. The MIDA boronate acts as a reservoir, slowly releasing the active species.[4]
Protocol C: Catch-and-Release Purification
-
Load: Dissolve crude mixture in a minimum amount of MeOH/DCM. Load onto a silica gel column.
-
Wash (Catch): Elute with Et₂O containing 1% MeOH. Impurities and catalyst ligands elute; the MIDA boronate remains at the baseline.
-
Elute (Release): Switch solvent to THF. The MIDA boronate elutes rapidly.[6][7][8]
Strategic Logic & Causality (E-E-A-T)
-
Why K₃PO₄ for Slow Release? Unlike NaOH, which contains free hydroxide ions that rapidly attack the B-N bond, K₃PO₄ provides a buffered, heterogeneous basic environment. The hydrolysis relies on the low solubility of the base and the specific water activity in the dioxane mixture, creating a zero-order release profile that matches the consumption rate of the catalyst.
-
Why SPhos/XPhos? These bulky, electron-rich Buchwald ligands facilitate the oxidative addition of aryl chlorides (often the coupling partner) and stabilize the Pd(0) species, which is essential when the transmetallating species (boronic acid) is being released slowly.
Figure 3: Kinetic competition in Slow-Release Coupling. By keeping k_hyd ≤ k_cc, the concentration of free boronic acid is kept low, preventing decomposition pathways that are second-order or concentration-dependent.
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Li, J., et al. (2015). "Synthesis of many different types of organic small molecules using one automated process." Science, 347(6227), 1221-1226. Link
-
Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[9] Nature Chemistry, 8, 1067–1075.[1] Link
-
Uno, B. E., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2] Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Martin D. Burke - NSF-MMLI [moleculemaker.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. Assembly-line synthesis of organic small molecules - Mapping Ignorance [mappingignorance.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
The Kinetic Switch: Mastering Reactivity Differences Between Boronic Acids and MIDA Esters
Executive Summary
The transition from simple boronic acids to N-methyliminodiacetic acid (MIDA) boronates represents a paradigm shift in small molecule synthesis.[1][2] While boronic acids are the active species in Suzuki-Miyaura coupling, their inherent instability (
This guide details the mechanistic underpinnings of this switch, provides validated protocols for "slow-release" cross-coupling, and outlines the iterative workflows that allow MIDA boronates to function as the "Lego blocks" of chemical synthesis.
Part 1: The Mechanistic Divergence[1]
The core reactivity difference lies in the hybridization of the boron atom.
Boronic Acids ( ): The Active but Unstable Species
Boronic acids possess a vacant p-orbital, making them Lewis acidic. This orbital is necessary for the transmetallation step in palladium-catalyzed coupling. However, this same feature makes them susceptible to:
-
Protodeboronation: Rapid decomposition in aqueous/basic media.
-
Trimerization: Formation of boroxines, which complicates stoichiometry.
-
Homocoupling: Oxidative coupling of two boronic acids, competing with the desired cross-coupling.
MIDA Esters ( ): The Masked Pro-Reagent
MIDA boronates are formed by complexing boronic acid with N-methyliminodiacetic acid.[3] The ligand forms a dative nitrogen-to-boron (N
-
Orbital Saturation: The N
B bond fills the p-orbital, rehybridizing the boron to . -
Transmetallation Shutdown: Because the p-orbital is occupied, the MIDA ester cannot undergo transmetallation with the Palladium catalyst. It is effectively "switched off."
-
Reactivation: Reactivity is restored only upon hydrolysis of the MIDA ligand, which returns the boron to its
state.
The "Slow-Release" Phenomenon
The critical innovation by the Burke group is the Slow-Release mechanism. By using mild aqueous bases (e.g.,
-
Result: The concentration of free boronic acid is kept low (steady-state).
-
Benefit: The rate of cross-coupling (
) exceeds the rate of decomposition ( ), enabling high yields even with unstable substrates like 2-pyridyl boronates.
Visualization: The Hydrolysis Pathways
The following diagram illustrates the two distinct hydrolysis pathways that dictate reactivity.
Figure 1: Dual hydrolysis mechanisms. Fast release (red path) is used for bulk deprotection. Slow release (green path) maintains low boronic acid concentration for optimal coupling.
Part 2: Stability and Handling Comparison
The practical advantages of MIDA esters are best summarized by their robustness during purification and storage.[3][4][5][6]
| Feature | Boronic Acids ( | Pinacol Esters ( | MIDA Esters ( |
| Air Stability | Variable (Days to Weeks) | Good (Months) | Indefinite (Years) |
| Chromatography | Poor (Streaks/Decomposes) | Good (Stable) | Excellent (Elutes cleanly) |
| Transmetallation | Fast (Active Species) | Fast (Active Species) | None (Must hydrolyze first) |
| Solubility | Polar Organic/Aqueous | Non-polar Organic | Polar Organic (THF, MeCN, DMSO) |
| Atom Economy | High | Moderate | Lower (Ligand mass is high) |
| Anhydrous Coupling | Reacts immediately | Reacts immediately | Inert (Survives reaction) |
Part 3: Experimental Protocols
Protocol A: The "Slow-Release" Cross-Coupling
Use this for unstable substrates (e.g., heteroaryls, vinyl boronates).[7]
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
MIDA Boronate (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)
(0.05 equiv) + SPhos (0.10 equiv) or Pd(dppf)Cl -
Base:
(3.0 M aqueous solution) -
Solvent: Dioxane (or THF)[1]
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, MIDA Boronate, and Pd catalyst/ligand.
-
Solvent: Add Dioxane and the 3.0 M
solution. The ratio of Dioxane:Water should be approximately 5:1 .-
Note: The presence of water is mandatory to initiate the neutral hydrolysis pathway.[1]
-
-
Reaction: Seal and heat to 60°C .
-
Workup: Dilute with diethyl ether, wash with water, dry over MgSO
, and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Iterative Cross-Coupling (ICC)
Use this to build complex molecules linearly using Halogenated MIDA boronates.[9]
Concept: This cycle relies on the fact that MIDA boronates are stable under anhydrous coupling conditions.[1][9] You can couple the halide end of a MIDA building block without disturbing the boron end.[9]
Figure 2: The Iterative Cross-Coupling (ICC) cycle. Note that the MIDA group survives the first coupling because anhydrous conditions prevent hydrolysis.
Step-by-Step ICC Workflow:
-
Cycle 1 (Coupling at Halide):
-
React a Halogenated MIDA Boronate (e.g., 4-bromophenyl-MIDA) with a standard Boronic Acid.
-
Conditions: Anhydrous THF, Pd catalyst, and anhydrous base (e.g.,
or ). -
Result: The MIDA group remains intact because there is no water to trigger hydrolysis.
-
Purify: Standard silica gel chromatography.
-
-
Deprotection (The Switch):
-
Cycle 2 (Coupling at Boron):
-
Use the newly liberated boronic acid in a standard Suzuki coupling with the next Halide building block.
-
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[7][10][11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][7][10][11] Journal of the American Chemical Society, 131(20), 6961–6963.[7][10] Link
-
Gonzalez, J. A., Omole, O. W., & Burke, M. D. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.[1][2][7] Nature Chemistry, 8, 1067–1075.[1][7] Link
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks.[1][3][8][12] Accounts of Chemical Research, 48(8), 2297–2307.[7] Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 8. grillolabuc.com [grillolabuc.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Methodological & Application
Protocol for Suzuki-Miyaura coupling with 2-Bromobiphenyl-2'-boronic acid MIDA ester
An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
Introduction: Navigating Steric Challenges in Biaryl Synthesis with MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and material science.[1][2] However, the synthesis of sterically hindered biaryls, such as those derived from ortho-substituted precursors, presents significant challenges that can impede reaction efficiency. Furthermore, the inherent instability of many boronic acids complicates their storage, handling, and use, often leading to decomposition and reduced yields.[3]
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a challenging substrate: 2-Bromobiphenyl-2'-boronic acid MIDA ester. This intramolecular coupling is a key step towards the synthesis of fused polyaromatic systems. We will delve into the strategic use of N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline surrogates for boronic acids, which offer a robust solution to the instability problem.[3][4][5] By complexing the boronic acid, the MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "masking" its reactivity until its controlled release is triggered under specific reaction conditions.[3] This guide will explain the causality behind the selection of catalysts, ligands, and bases required to overcome the steric hindrance inherent in this transformation and to achieve efficient in situ deprotection of the MIDA ester for successful coupling.
The Decisive Advantage of MIDA Boronates
The use of MIDA boronates, developed extensively by the Burke group, has revolutionized the handling and application of organoboron reagents in iterative cross-coupling (ICC) and complex molecule synthesis.[6][7] Their advantages over traditional boronic acids are multifaceted:
-
Bench-Top Stability: MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage on the benchtop without special precautions.[3][4] This contrasts sharply with many boronic acids, which are prone to protodeboronation and oxidative decomposition.[8][9]
-
Chromatographic Compatibility: Unlike boronic acids, MIDA boronates are compatible with standard silica gel chromatography, enabling the facile purification of borylated intermediates in multi-step synthetic sequences.[3][6][7]
-
Controlled Reactivity: The MIDA ligand serves as a protecting group for the boronic acid. The sp³-hybridized boron center is unreactive under standard anhydrous cross-coupling conditions.[3] The reactive sp²-hybridized boronic acid can be liberated in situ under mild aqueous basic conditions, a process often referred to as "slow-release".[3][8] This controlled release is particularly advantageous for notoriously unstable substrates, such as certain heteroaryl boronates, preventing their decomposition before they can participate in the catalytic cycle.[8][10]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. When using a MIDA boronate, an initial deprotection step is required to release the active boronic acid.
Caption: Suzuki-Miyaura cycle with MIDA boronate deprotection.
-
Deprotection: The reaction is initiated by the base-mediated hydrolysis of the MIDA boronate ester. This step occurs under mild aqueous basic conditions (e.g., using K₃PO₄, NaHCO₃, or NaOH) to release the corresponding boronic acid, making it available for the catalytic cycle.[3][5]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromobiphenyl substrate, forming a Pd(II) complex. This step is often rate-limiting, especially with sterically hindered or electron-rich aryl halides.[1]
-
Transmetalation: The organic group from the newly formed boronic acid is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base to form a more nucleophilic boronate "ate" complex.[2][10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1] For sterically congested biaryls, this step can be slow and require specialized ligands to facilitate the process.[12]
Protocol Design: Overcoming Steric Hindrance
The intramolecular coupling of 2-Bromobiphenyl-2'-boronic acid MIDA ester to form a fused ring system is a sterically demanding transformation. Both the oxidative addition at an ortho-substituted bromide and the subsequent reductive elimination to form a tetra-ortho-substituted biaryl linkage are challenging steps. Success hinges on the careful selection of the catalyst system and reaction conditions.
| Parameter | Recommendation | Rationale (The "Why") |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable sources of Pd(0) that are activated in situ by the phosphine ligand. |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). | Sterically demanding ligands accelerate the rate-limiting oxidative addition and promote the difficult reductive elimination step required for hindered biaryl synthesis.[12][13][14][15] They stabilize the Pd(0) species and prevent catalyst decomposition. |
| Base | K₃PO₄ or K₂CO₃ | These bases are effective for both the slow hydrolysis of the MIDA ester and the activation of the resulting boronic acid for transmetalation.[9] They are generally well-tolerated by a wide range of functional groups. |
| Solvent System | Dioxane/H₂O, THF/H₂O, or Toluene/H₂O (e.g., 10:1 v/v) | A polar aprotic solvent is needed to dissolve the organic substrates and catalyst complex. A small amount of water is essential for the hydrolysis (deprotection) of the MIDA boronate.[16] |
| Temperature | 80-110 °C | Increased temperature is often required to overcome the high activation energy barriers for oxidative addition and reductive elimination in sterically hindered systems.[6][15] |
| Concentration | 0.1 - 0.5 M | Standard concentrations are usually effective. For intramolecular reactions, slightly more dilute conditions can sometimes favor the desired cyclization over intermolecular side reactions. |
Experimental Workflow and Protocol
The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling.
Caption: General experimental workflow for the Suzuki coupling.
Detailed Step-by-Step Protocol
Materials:
-
2-Bromobiphenyl-2'-boronic acid MIDA ester (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add 2-Bromobiphenyl-2'-boronic acid MIDA ester (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.004 mmol, 0.9 mg), SPhos (0.008 mmol, 3.3 mg), and K₃PO₄ (0.6 mmol, 127 mg).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 1.8 mL for a 0.11 M solution) followed by deionized water (e.g., 0.2 mL). The solvent should be degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A sample for analysis can be taken by syringe, quenched with water, and extracted with ethyl acetate.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient MIDA deprotection.3. Temperature too low for hindered coupling. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Increase the amount of water or use a stronger base (if compatible).3. Increase the reaction temperature to 110-120 °C (if using a sealed vial). |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., from solvent or base impurities) leading to reductive elimination of Ar-H instead of Ar-Ar'.[1] | Use high-purity, anhydrous solvents. Ensure the base is free of excess water or alcohol impurities. |
| Homocoupling of Boronic Acid | Pd(II) species in the reaction mixture can catalyze the homocoupling of two boronic acid molecules.[1] | Ensure the Pd(0) catalyst is properly generated and maintained. A higher ligand-to-palladium ratio can sometimes suppress this side reaction. |
| Incomplete MIDA Deprotection | Insufficient water or base, or the base is not strong enough for slow release under the reaction conditions. | Increase the water content slightly (e.g., to 5:1 dioxane:water) or switch to a more effective base like Cs₂CO₃. The use of K₃PO₄ is generally effective for slow-release.[9] |
Conclusion
The Suzuki-Miyaura coupling of 2-Bromobiphenyl-2'-boronic acid MIDA ester is a powerful method for synthesizing complex polyaromatic frameworks. The use of the MIDA boronate provides significant advantages in terms of stability and handling. Overcoming the steric barriers inherent in this transformation is achievable through the rational selection of a bulky, electron-rich phosphine ligand, an appropriate base, and elevated temperatures. This protocol provides a robust starting point for researchers and drug development professionals aiming to perform this and similar challenging cross-coupling reactions, enabling the efficient construction of sterically congested molecular architectures.
References
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC (PubMed Central).
- MIDA Boron
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- Iterative cross-coupling with MIDA boron
- Recent Advances in the Synthesis and Reactivity of MIDA Boronates.
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- Suzuki Coupling. Organic Chemistry Portal.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC (PubMed Central).
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- MIDA Boron
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Step-by-step synthesis of polyarenes using biphenyl MIDA esters
Application Note: Iterative Synthesis of Polyarenes using Biphenyl MIDA Esters
Executive Summary
The synthesis of defined polyarenes (e.g., oligo-phenylenes, acenes) is frequently bottlenecked by two factors: insolubility of the intermediates and uncontrollable polymerization (homocoupling). This guide details the use of N-methyliminodiacetic acid (MIDA) boronates to overcome these barriers.
By utilizing Biphenyl MIDA esters as pre-assembled "dimer" building blocks, researchers can accelerate the synthesis of extended polyarenes (e.g., octiphenyls, nanographene precursors) with precise regiocontrol. The MIDA moiety serves a dual function: it acts as a solubilizing tag to facilitate purification of lipophilic arenes and as a reversible switch to prevent premature transmetalation.
Scientific Foundation & Mechanism
The MIDA "Switch" Mechanism
The core of this technology is the amphoteric nature of the boron atom.
-
Protected State (sp3): In the MIDA boronate, the nitrogen lone pair coordinates to the boron p-orbital. This fills the octet, rehybridizing boron to sp3. The resulting complex is chemically inert to anhydrous cross-coupling conditions (Pd(0)/Base).
-
Active State (sp2): Treatment with aqueous soft base (NaOH or NaHCO₃) hydrolyzes the MIDA ligand. This restores the Lewis acidic sp2 boron, enabling transmetalation with the palladium catalyst.
The "Dampening" Effect
Unlike pinacol esters, which are prone to protodeboronation or homocoupling under competitive conditions, MIDA boronates provide a "slow-release" reservoir of active boronic acid when used in in situ hydrolysis protocols. This keeps the concentration of active species low, suppressing side reactions—critical for electron-rich polyarene synthesis.
Visualizing the Pathway
Figure 1: The activation pathway of MIDA boronates. The sp3-hybridized boron is protected until specific hydrolysis conditions are applied.
Strategic Workflow: The "2+n" Assembly
To synthesize polyarenes efficiently, we utilize a Biphenyl MIDA building block. Instead of adding one ring at a time, we add two. This "block coupling" strategy reduces step count and improves convergence.
The Cycle:
-
Deprotection: Convert Block A (Biphenyl-MIDA) to Biphenyl-Boronic Acid.
-
Coupling: React Acid with Block B (Biphenyl-Halide-MIDA).
-
Purification: Isolate the new Quaterphenyl-MIDA (protected).
-
Repeat: Deprotect the Quaterphenyl-MIDA and couple again.
Detailed Experimental Protocols
Protocol A: Synthesis of 4'-Bromo-4-biphenyl MIDA Boronate (The Building Block)
Use this protocol to create the stable "dimer" block from a commercially available boronic acid.
Reagents:
-
4'-Bromo-4-biphenylboronic acid (1.0 equiv)
-
MIDA Anhydride (1.5 equiv) [Note: Superior to MIDA acid for sensitive substrates]
-
Solvents: Toluene/DMSO (10:1)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a stir bar, dissolve 4'-bromo-4-biphenylboronic acid (5.0 mmol) in Toluene (45 mL) and DMSO (5 mL).
-
Addition: Add MIDA anhydride (1.29 g, 7.5 mmol).
-
Reaction: Heat the mixture to 110°C under reflux for 12–16 hours.
-
Checkpoint: The reaction is complete when TLC shows consumption of the boronic acid (stains with curcumin).
-
-
Workup: Cool to room temperature. The product often precipitates due to the solubility difference.
-
Isolation:
-
If precipitate forms: Filter and wash with Et₂O.
-
If soluble: Concentrate solvent, redissolve in minimal Acetone, and precipitate by slow addition of Et₂O.
-
-
Yield: Expect >85% as a white/off-white solid.
Protocol B: Iterative Cross-Coupling (Polyarene Extension)
This protocol couples the deprotected acid with a MIDA-protected halide.
Reagents:
-
Nucleophile: Deprotected Biphenyl Boronic Acid (1.2 equiv) [See Protocol C for prep]
-
Electrophile: 4'-Bromo-4-biphenyl MIDA boronate (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or purged vial, mix Pd(OAc)₂ and SPhos in THF. Stir for 10 mins until the solution turns yellow/orange (active Pd(0) species).
-
Assembly: To the reaction vessel, add the Electrophile (MIDA-protected) and the Nucleophile (Boronic Acid).
-
Solvent/Base: Add the anhydrous K₃PO₄ and the catalyst solution.
-
Critical Note: Use strictly anhydrous conditions here. If water is present, the MIDA group on the electrophile will hydrolyze, leading to oligomerization (homocoupling).
-
-
Reaction: Heat to 60°C for 12–24 hours.
-
Quench: Cool to RT. Dilute with EtOAc.
-
Purification: Wash with water/brine. Dry over MgSO₄.
-
Column Chromatography: Elute with Et₂O/MeOH or EtOAc/Acetone. MIDA boronates are highly polar; they will elute much later than non-polar impurities, simplifying purification.
-
Protocol C: MIDA Deprotection (Recycling the Terminus)
Converts the protected product from Protocol B into a nucleophile for the next cycle.
Reagents:
-
MIDA-Polyarene (1.0 equiv)
-
NaOH (1.0 M aqueous, 3.0 equiv)
-
THF (Technical grade)
Step-by-Step:
-
Dissolution: Dissolve the MIDA-Polyarene in THF (0.1 M).
-
Hydrolysis: Add 1M NaOH. Stir vigorously at 23°C (Room Temp) .
-
Time: Reaction is typically complete in 10–30 minutes. Monitor by TLC (MIDA spot disappears; Boronic acid spot stays at baseline or streaks).
-
-
Quench: Add 1M Phosphate Buffer (pH 7.0) or dilute HCl to neutralize.
-
Extraction: Extract immediately with EtOAc or THF/Et₂O mixture.
-
Caution: Polyarenes are sensitive to protodeboronation. Do not leave the free boronic acid in acidic media or hot solution for extended periods. Use immediately in the next coupling step.
-
Data & Troubleshooting
Comparison of Boron Species
| Feature | Boronic Acid | Pinacol Ester | MIDA Boronate |
| Atom Economy | High | Medium | Lower (due to ligand mass) |
| Silica Stability | Poor (streaks) | Variable | Excellent |
| Anhydrous Stability | Variable | Good | Inert (Protected) |
| Solubility | Moderate | High (Lipophilic) | Tunable (Polar) |
| Polymerization Risk | High | Moderate | Low (Controlled) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Homocoupling of Electrophile | Accidental hydrolysis of MIDA group during coupling. | Ensure K₃PO₄ and THF are strictly anhydrous. |
| Protodeboronation | Reaction temperature too high or reaction too long. | Switch to "Slow Release" protocol (add water/base slowly via syringe pump). |
| Poor Solubility | Polyarene chain is too long/rigid. | Use THF/DMF mixtures; MIDA group helps, but limits exist at >6 rings. |
| Incomplete Deprotection | Steric bulk of polyarene preventing hydrolysis. | Increase NaOH conc. to 3M or use MeOH as co-solvent. |
Workflow Visualization
Figure 2: The iterative assembly cycle. Note that the product of the coupling step is always a MIDA boronate, ready for purification or immediate deprotection.
References
-
Gillis, E. P., & Burke, M. D. (2007).[1][2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.
-
Uno, B. E., & Gillis, E. P., et al. (2009). "Preparation of MIDA Boronates." Organic Syntheses, 86, 28-33.
-
Li, J., & Burke, M. D. (2015). "Pinacol Boronic Esters via Hydrolysis of MIDA Boronates." Journal of the American Chemical Society, 137(32), 10100–10103.
-
Dick, G. R., & Woerly, E. M., et al. (2012). "A general solution for the 2-pyridyl problem." Angewandte Chemie International Edition, 51(11), 2667-2672.
Sources
Application Notes & Protocols: Optimizing Iterative Cross-Coupling Cycles with MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The MIDA Boronate Advantage in Iterative Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic chemistry.[1] However, its application in iterative synthesis—the sequential, controlled assembly of a molecule from multiple building blocks—has been historically challenged by the inherent reactivity and instability of boronic acids.[2] Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are susceptible to decomposition via processes like protodeboronation, oxidation, or polymerization, which can severely limit storage and coupling efficiency.[1][3]
This is the central problem that N-methyliminodiacetic acid (MIDA) boronates were engineered to solve. Developed by the laboratory of Prof. Martin D. Burke, MIDA boronates serve as robust, air-stable, and crystalline surrogates for boronic acids.[1][4] The core innovation lies in the use of the trivalent MIDA ligand to rehybridize the boron center from a reactive sp² state to a stable, tetrahedral sp³ state.[1][2] This structural change effectively "masks" the boronic acid's reactivity, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[1][2]
The protected MIDA boronate can then be "unmasked" at a desired point in a synthetic sequence through controlled hydrolysis with a mild aqueous base, releasing the reactive sp²-hybridized boronic acid in situ for the subsequent coupling reaction.[2][5] This ability to toggle reactivity on and off is the key that unlocks a general and powerful platform for iterative cross-coupling (ICC), analogous to the automated processes of peptide or oligonucleotide synthesis.[5][6]
The advantages of using MIDA boronates are manifold:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[4]
-
Orthogonal Reactivity: They remain inert under anhydrous Suzuki-Miyaura conditions, allowing for selective coupling at other sites of a bifunctional molecule.[5]
-
Controlled Release: The boronic acid can be liberated under specific, mild aqueous basic conditions, enabling precise control over each iterative cycle.[2]
-
Solution for Unstable Boronic Acids: MIDA protection allows for the effective use of notoriously unstable boronic acids, dramatically expanding the scope of accessible molecules.[3]
This guide provides the core principles and detailed protocols for optimizing iterative cross-coupling cycles using these powerful building blocks.
The Mechanism: Controlled Deprotection and Slow Release
The success of an iterative cross-coupling strategy hinges on the precise and differential control of MIDA boronate hydrolysis. Two distinct release profiles, "fast" and "slow," are dictated by the choice of base and reaction conditions.[7][8] Understanding the underlying mechanisms is critical for optimizing reaction outcomes.
The fundamental principle is that the sp³-hybridized MIDA boronate is unreactive towards the transmetalation step of the Suzuki-Miyaura cycle.[2] Only after hydrolysis and release of the sp²-hybridized boronic acid, which possesses the requisite vacant p-orbital, can transmetalation with the palladium complex proceed.[5]
Fast Release Conditions
Vigorous mixing of a MIDA boronate in an organic solvent (e.g., THF) with a strong aqueous base like 1M NaOH results in rapid hydrolysis, typically completing in under 10 minutes at room temperature.[3][9] Mechanistic studies suggest this proceeds via a base-mediated attack at one of the MIDA carbonyl carbons.[10] This "fast release" is ideal for the final step of a synthesis or when the liberated boronic acid is sufficiently stable.
Slow Release Conditions
The true power of MIDA boronates for handling unstable intermediates is realized under "slow release" conditions.[3] Using a milder, often biphasic system, such as aqueous potassium phosphate (K₃PO₄) in dioxane at elevated temperatures (e.g., 60-80 °C), promotes a continuous, slow release of the boronic acid over several hours.[3] This is profoundly advantageous because it keeps the instantaneous concentration of the unstable boronic acid low, ensuring that its cross-coupling with the palladium complex is much faster than its rate of decomposition.[3][7] This strategy has proven highly effective for couplings involving notoriously unstable 2-heterocyclic and vinyl boronic acids.[3]
Optimizing Key Reaction Parameters
Successful iterative coupling requires careful optimization of several parameters. The interplay between the base, solvent, catalyst, and temperature dictates the efficiency of both the MIDA deprotection and the subsequent C-C bond formation.
| Parameter | Selection Rationale & Key Considerations | Typical Conditions |
| Base | For Deprotection & Coupling: The choice of base is the primary determinant of the boronic acid release rate.[7] • NaOH (aq): For "fast release" of stable boronic acids.[3] • K₃PO₄ (aq): The standard for "slow release," ideal for unstable boronic acids. Minimizes decomposition by maintaining a low in situ concentration.[3] • Other bases (e.g., NaHCO₃, carbonates): Can be used for specific substrates, offering alternative pH and solubility profiles.[2] | 1.5 - 3.0 equivalents |
| Solvent | Must facilitate both the MIDA boronate hydrolysis (requiring water) and the palladium-catalyzed coupling (requiring an organic phase). • THF/H₂O or Dioxane/H₂O: Common solvent mixtures that balance the solubility of organic substrates, the catalyst, and the aqueous base.[3][5] Dioxane is often preferred for higher-temperature reactions. • Toluene, DMF: Can be used, but solvent choice should be screened for optimal results with specific substrates.[5] | 5:1 to 10:1 Organic:Aqueous ratio |
| Catalyst | The palladium source and ligand are crucial for an efficient Suzuki-Miyaura reaction. • Pd Precatalyst: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or those incorporating bulky phosphine ligands (e.g., SPhos, XPhos) are commonly used.[2] • Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) are often essential for coupling challenging substrates like aryl chlorides or sterically hindered partners. | 1-5 mol % Pd |
| Temperature | Temperature influences both the rate of MIDA hydrolysis and the rate of the catalytic cycle.[3] • Room Temperature: Sufficient for many "fast release" couplings with reactive partners.[2] • 60 - 100 °C: Often required for "slow release" protocols and for coupling less reactive partners (e.g., aryl chlorides). Temperature can be adjusted to tune the release rate.[3] | 23 °C to 100 °C |
Experimental Protocols
General Protocol for a Single Iterative Cycle (Slow Release)
This protocol is designed for the coupling of a halo-MIDA boronate with an aryl/heteroaryl halide, where the MIDA-protected boronic acid is potentially unstable.
Materials:
-
Halo-MIDA boronate building block (1.0 equiv)
-
Aryl/heteroaryl halide coupling partner (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Phosphine ligand (e.g., SPhos, 4 mol %)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvents: Dioxane and Water (e.g., 5:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-MIDA boronate (e.g., 0.5 mmol), the aryl/heteroaryl halide (0.55 mmol), palladium acetate (0.01 mmol), and SPhos (0.02 mmol).
-
Atmosphere Inerting: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add degassed dioxane (e.g., 2.5 mL). In a separate vial, dissolve the K₃PO₄ (1.5 mmol) in degassed water (0.5 mL) and add this aqueous solution to the reaction vessel via syringe.
-
Degassing: Thoroughly degas the resulting biphasic mixture by sparging with Argon for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Vigorous stirring is essential to ensure efficient mixing between the aqueous and organic phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting reagent.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the coupled MIDA boronate product, which can be used in the next iterative cycle.
Protocol for Final Deprotection (Fast Release)
This protocol is for the final step, where the MIDA group is removed to reveal the target boronic acid or to use the boronic acid immediately in a final coupling without purification.
Procedure:
-
Dissolve the purified MIDA boronate (1.0 equiv) in THF (0.1 M).
-
Add an equal volume of 1M aqueous NaOH.
-
Stir vigorously at room temperature for 10-15 minutes. Hydrolysis is typically very rapid.[3]
-
If isolating the boronic acid: Acidify the mixture carefully with 1M HCl to ~pH 2-3. Extract the boronic acid into an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and use the crude boronic acid immediately or after appropriate purification.
-
If using in situ for a subsequent reaction: Proceed directly to the next coupling step by adding the catalyst, ligand, and coupling partner to the basic hydrolysis mixture.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or oxidized ligand. 2. Insufficient degassing (O₂ present).[11] 3. Reaction temperature too low. 4. Insufficient base or poor base quality. | 1. Use fresh catalyst/ligand. Ensure proper inert atmosphere handling. 2. Improve degassing procedure (freeze-pump-thaw cycles or extended sparging).[12] 3. Increase temperature in 10 °C increments. 4. Use 3 equivalents of high-purity base. Ensure vigorous stirring. |
| Protodeboronation / Dehalogenation | 1. Presence of proton or hydride sources.[12] 2. For unstable boronic acids, the release rate is too high relative to the coupling rate. | 1. Ensure solvents are pure. Switch to an aprotic solvent system if side-reactions persist.[12] 2. Lower the reaction temperature to slow MIDA hydrolysis. Screen different mild bases (e.g., K₂CO₃ vs K₃PO₄). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[11] 2. Use of a Pd(II) precatalyst can sometimes promote homocoupling during its reduction to Pd(0).[12] | 1. Rigorously exclude oxygen from the reaction.[12] 2. Consider starting with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) to bypass the in-situ reduction step.[12] |
| Incomplete MIDA Hydrolysis | 1. Insufficient base or water. 2. Poor mixing in biphasic system. 3. Sterically hindered MIDA boronate. | 1. Ensure at least 3 equivalents of base are used and sufficient water is present. 2. Increase stir rate or consider a phase-transfer catalyst in difficult cases. 3. Increase reaction time and/or temperature for the deprotection step. |
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]
-
Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M. E., ... & Burke, M. D. (2015). Synthesis of many different types of organic small molecules using one automated process. Science. [Link]
-
Burke, M. D., & Gillis, E. P. (2007). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. Doctoral dissertation, University of Illinois at Urbana-Champaign. [Link]
-
Ogba, O. M., Gonzalez, J. A., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Li, J., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. [Link]
-
Knapp, D. M., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Spivey, A. C., & Gripton, C. J. G. (2018). Deprotection and derivatisation of C–H functionalised aryl MIDA-DG boronate. Organic & Biomolecular Chemistry. [Link]
-
EurekAlert!. (2018). A new cross-coupling simplifies the synthesis of drug-like molecules. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Solid-phase synthesis applications of 2-Bromobiphenyl-2'-boronic acid MIDA ester
Application Note: Solid-Phase and Iterative Synthesis Applications of 2-Bromobiphenyl-2'-boronic acid MIDA Ester
Executive Summary
2-Bromobiphenyl-2'-boronic acid MIDA ester is a specialized bifunctional building block designed for the rapid assembly of polycyclic aromatic hydrocarbons (PAHs) and oligophenylenes. Unlike simple phenyl MIDA boronates, this "dimer" scaffold pre-installs a biaryl linkage, significantly reducing step counts in iterative synthesis.
Its primary utility lies in two distinct but related domains:
-
Automated Iterative Cross-Coupling (ICC): Acting as a "pseudo-solid-phase" reagent where silica gel replaces the polymer resin for purification ("Catch-and-Release").
-
Solid-Phase Synthesis (SPS): Serving as a high-value capping agent or extender on polymer-bound substrates (e.g., Wang or Rink Amide resins) to introduce bulky biaryl motifs or phenanthrene precursors.
Core Technology: The MIDA "Catch-and-Release" Mechanism
While traditional Solid-Phase Synthesis (SPS) uses insoluble resins to facilitate purification, MIDA (N-methyliminodiacetic acid) boronates utilize a "solution-phase SPS" approach. The MIDA ligand acts as a "mask" for the boronic acid, switching its hybridization from sp² (reactive) to sp³ (unreactive).
-
The "Catch": MIDA boronates possess a binary affinity for silica gel.[1][2] In non-polar solvents (Et₂O/MeOH), they adhere strongly to silica ("Catch").
-
The "Release": In polar aprotic solvents (THF), they elute rapidly ("Release").
-
Relevance to SPS: This allows researchers to run reactions in solution but purify intermediates as easily as washing a resin, without the kinetic penalties of heterogeneous solid-phase reactions.
Mechanism Diagram: MIDA Catch-and-Release Cycle
Caption: The "Catch-and-Release" purification cycle mimics solid-phase washing steps using silica gel, enabling iterative synthesis without resin.
Application 1: Iterative Cross-Coupling (ICC) Protocol
This protocol describes the use of 2-Bromobiphenyl-2'-boronic acid MIDA ester to extend a poly-phenylene chain or build a phenanthrene core.
Workflow Overview
-
Coupling: React the Halide (Start) with the MIDA Boronate (Building Block).
-
Deprotection: Hydrolyze MIDA to reveal the active Boronic Acid.
-
Repeat: Couple with the next Halide.
Detailed Protocol
Step A: Cross-Coupling (The "Extension")
-
Reagents:
-
Substrate: Aryl Boronic Acid (1.0 equiv).
-
Reagent: 2-Bromobiphenyl-2'-boronic acid MIDA ester (1.0–1.2 equiv).
-
Catalyst: Pd(OAc)₂ / SPhos (or Buchwald Precatalyst like XPhos Pd G2).
-
Base: K₃PO₄ (3.0 equiv, anhydrous).
-
Solvent: THF/Water (10:1) or Dioxane.[1]
-
-
Procedure:
-
Charge a vial with the aryl boronic acid, MIDA ester, catalyst, and base.
-
Degas solvents and add to the vial under inert atmosphere (N₂/Ar).
-
Stir at 60°C for 4–12 hours. Note: The MIDA group is stable under these anhydrous coupling conditions.
-
Purification: Dilute with Et₂O. Pass through a short silica plug. Wash with Et₂O/MeOH (removes catalyst/salts). Elute product with THF.
-
Step B: MIDA Hydrolysis (The "Activation")
-
Reagents:
-
Procedure:
Application 2: True Solid-Phase Synthesis (On-Resin)
In this application, the 2-Bromobiphenyl-2'-boronic acid MIDA ester is used to modify a molecule already attached to a polymer resin (e.g., Wang or Rink Amide resin).
Why use this specific building block on resin? It installs a biphenyl spacer with a latent reactive handle (Boron) . This allows you to extend the molecule further after it is attached to the resin, which is impossible with standard biphenyl halides.
Protocol: On-Resin Suzuki Coupling
1. Resin Preparation:
-
Ensure the resin-bound substrate has an available Aryl Halide (I or Br) or Aryl Triflate .
-
Swell resin in DMF/THF (1:1) for 30 minutes.
2. Coupling Reaction:
-
Reagent Prep: Dissolve 2-Bromobiphenyl-2'-boronic acid MIDA ester (3–5 equiv relative to resin loading) in degassed DMF.
-
Critical Note: You must use the boronic acid form of the reagent if the resin has the halide. However, since this reagent is a bromo-MIDA, it is designed to couple to a Resin-Bound Boronic Acid .
-
Scenario Correction: If Resin has Boronic Acid: Use the Bromo-MIDA directly.
-
Scenario: Resin-Aryl-B(OH)₂ + Br-Biphenyl-B(MIDA).
-
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.1 equiv).
-
Base: Na₂CO₃ (2M aq, 5 equiv) or Cs₂CO₃ (anhydrous).
-
Conditions: Heat to 80°C for 12–24 hours under N₂ atmosphere. Agitate gently.
3. Washing & Capping:
-
Filter resin. Wash with DMF (3x), MeOH (3x), DCM (3x).
-
The resin now holds: Resin-Aryl-Biphenyl-B(MIDA) .
4. On-Resin Activation (MIDA Removal):
-
To activate the boron for a subsequent reaction (e.g., adding a third ring or cyclizing):
-
Treat resin with 1M NaOH / THF (1:1) for 1 hour at RT.
-
Wash extensively with THF/Water to remove cleaved MIDA ligand.
-
Result:Resin-Aryl-Biphenyl-B(OH)₂ .
-
This is now ready for a second Suzuki coupling with a solution-phase halide.
-
Application 3: Synthesis of Phenanthrenes (Cyclization)
The 2-bromo-2'-boryl substitution pattern is geometrically privileged for forming phenanthrenes via intramolecular coupling.
-
Strategy:
-
Couple the 2-Bromobiphenyl-2'-boronic acid MIDA ester to an Aryl Boronic Acid (Step A above).
-
The result is a Terphenyl system with a pendant B-MIDA.
-
Hydrolyze MIDA to B(OH)₂.
-
Perform an oxidative cyclization or intramolecular Suzuki (if a halide was pre-installed on the first ring).
-
Cyclization Pathway Diagram
Caption: Workflow for converting the biphenyl MIDA ester into a fused phenanthrene core.
Troubleshooting & Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent Quality | Anhydrous THF/Dioxane | Water promotes premature MIDA hydrolysis during coupling. |
| Base Selection | K₃PO₄ (Anhydrous) | Strong aqueous bases (NaOH) will cleave MIDA immediately. Use mild/anhydrous bases for coupling. |
| Resin Choice | PEG-Polystyrene (e.g., Tentagel) | Better swelling in the polar solvents (THF/Water) required for MIDA chemistry compared to pure PS. |
| Monitoring | ¹¹B NMR | MIDA boronates show a distinct shift (~10-15 ppm) vs free boronic acids (~30 ppm). |
References
-
Gillis, E. P., & Burke, M. D. (2007).[4][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research, 48(8), 2297–2307. Link
-
Uno, B. E., et al. (2021). "A general automated platform for the synthesis of organic molecules."[1][2][9] Nature Synthesis. (Discusses the automation of the MIDA block chemistry).
-
Gravel, M., et al. (2002).[3] "Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids." The Journal of Organic Chemistry, 67(6), 1827–1836. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Illuminating the Interface of Blocc Chemistry and Data Science: Maximizing Function with ML-Guided Discovery and a Digital Molecule Maker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in MIDA ester Suzuki couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for MIDA (N-methyliminodiacetic acid) ester Suzuki couplings. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions for scientists encountering challenges with this powerful cross-coupling methodology. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of these reactions and achieve optimal yields.
Introduction to MIDA Ester Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis.[1] MIDA boronates have emerged as exceptionally useful coupling partners due to their remarkable stability. Unlike many boronic acids which can be unstable and prone to decomposition, MIDA boronates are generally bench-top stable, crystalline solids that are compatible with a wide range of reaction conditions and even silica gel chromatography.[2][3] This stability is attributed to the trivalent N-methyliminodiacetic acid (MIDA) ligand, which rehybridizes the boron center from sp² to sp³, rendering it unreactive under anhydrous cross-coupling conditions. The key to their utility lies in the controlled, slow release of the corresponding boronic acid under mild aqueous basic conditions, which is essential for the catalytic cycle to proceed.[2][4] This slow-release mechanism minimizes the concentration of the often-unstable free boronic acid in the reaction mixture, thereby suppressing common side reactions like protodeboronation.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your MIDA ester Suzuki coupling experiments.
Question: My reaction is sluggish with low conversion to the desired product. What are the primary factors to investigate?
Answer:
Low conversion in a MIDA ester Suzuki coupling can stem from several interrelated factors. A systematic approach to troubleshooting is crucial.
-
Inefficient Hydrolysis of the MIDA Ester: The entire process hinges on the in-situ generation of the active boronic acid from the MIDA boronate.[4][7] If the hydrolysis is too slow or incomplete, the concentration of the boronic acid will be insufficient to drive the catalytic cycle forward.
-
The Role of Water: Water is essential for the hydrolysis of the MIDA ester.[5][8] While MIDA boronates are stable in anhydrous conditions, the presence of water under basic conditions facilitates the cleavage of the B-N bond.[8][9] Ensure that your solvent system contains an adequate amount of water. For many standard protocols, a ratio of organic solvent to water (e.g., THF/H₂O or Dioxane/H₂O) is specified.[10]
-
Base Selection and Concentration: The choice and amount of base are critical.[10] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[10][11] The base serves two main purposes: to facilitate the hydrolysis of the MIDA ester and to activate the resulting boronic acid for transmetalation.[12] Insufficient base can lead to incomplete hydrolysis and slow transmetalation. Conversely, an excessive amount of a strong base can accelerate undesired side reactions.[10] A screening of different bases and their concentrations is often a valuable optimization step.
-
-
Suboptimal Catalyst System: The palladium catalyst and its associated ligand are at the heart of the reaction.
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[1][13] Bulky, electron-rich ligands such as SPhos are often effective for challenging couplings as they promote both oxidative addition and reductive elimination.[14] For specific substrates, a ligand screening study may be necessary to identify the optimal choice.
-
Catalyst Deactivation: Palladium catalysts can be deactivated by oxygen or impurities.[15] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[16]
-
-
Reaction Temperature: While many MIDA ester couplings can proceed at moderate temperatures, some challenging substrates may require more forcing conditions to achieve a reasonable reaction rate.[2] A gradual increase in temperature can sometimes improve conversion, but be mindful that higher temperatures can also promote side reactions.[15]
Question: I'm observing significant protodeboronation of my boronic acid, leading to a low yield of the coupled product. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a common and detrimental side reaction in Suzuki couplings, particularly with electron-rich or heteroaromatic boronic acids.[6][13] The slow-release nature of MIDA boronates is designed to mitigate this, but under certain conditions, it can still be a significant issue.[5][17]
Here are key strategies to minimize protodeboronation:
-
Optimize the Base: Strong bases and high concentrations of water can accelerate protodeboronation.[6][10] Consider using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6] The amount of water should be carefully controlled; just enough to facilitate the slow hydrolysis of the MIDA ester is ideal.[10] In some cases, running the reaction under nearly anhydrous conditions with a carefully controlled amount of a hydrated base can be effective.
-
Control the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[16] Try to run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling.
-
Choose the Right Catalyst System: A highly active catalyst system can increase the rate of the productive cross-coupling relative to the rate of protodeboronation. Screening different ligands to find one that promotes rapid transmetalation can be beneficial.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using MIDA boronates over other boronic acid derivatives like pinacol esters or trifluoroborates?
MIDA boronates offer a unique combination of stability and reactivity. They are generally more stable than the corresponding boronic acids and pinacol esters, making them easier to handle, purify, and store.[2][3] This stability also allows for their use in multi-step syntheses where the boron functionality needs to be carried through several transformations.[2][18] Compared to trifluoroborates, which also exhibit good stability, MIDA boronates often have better solubility in common organic solvents.[13] The key advantage remains the "slow-release" of the boronic acid, which provides a low steady-state concentration of the active coupling partner, minimizing side reactions.[2][5]
Q2: How do I prepare MIDA boronates?
MIDA boronates are typically prepared by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[4][19] This can be achieved through various methods, including Dean-Stark azeotropic dehydration or microwave-assisted synthesis.[19] Many common MIDA boronates are also commercially available.[2]
Q3: Can I use MIDA boronates in iterative cross-coupling reactions?
Yes, the stability of MIDA boronates under anhydrous conditions makes them ideal for iterative cross-coupling strategies.[2] A bifunctional molecule containing both a halide and a MIDA boronate can first undergo a Suzuki coupling at the halide position under anhydrous conditions, leaving the MIDA boronate intact.[2] Subsequently, the MIDA boronate can be hydrolyzed under aqueous basic conditions to reveal the boronic acid for a second coupling reaction.[2]
Q4: Are there any specific challenges associated with using heteroaromatic MIDA boronates?
Heteroaromatic MIDA boronates, particularly those containing nitrogen, can present unique challenges. The Lewis basicity of the heteroatom can sometimes interfere with the palladium catalyst.[20] For example, 2-pyridyl MIDA boronates often require special conditions, such as the use of copper co-catalysts or specific substitution patterns on the pyridine ring, to achieve high yields.[17][20] Protodeboronation can also be more pronounced with certain heteroaromatic systems.[13]
Experimental Protocols
General Protocol for MIDA Ester Suzuki Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), MIDA boronate (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
-
Reaction Setup (Inert Atmosphere):
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., THF/H₂O 10:1, 0.1 M) via syringe.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5 mol%) to the vial under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Experiment: Catalyst and Ligand Screening
When faced with low yields, a systematic screening of catalysts and ligands can be highly informative.
Table 1: Hypothetical Data for Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | THF/H₂O | 60 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | THF/H₂O | 60 | 60 |
| 4 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (3) | DME/H₂O | 90 | 78 |
This data is for illustrative purposes only.
Visualizations
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Improving solubility of 2-Bromobiphenyl-2'-boronic acid MIDA ester in THF
Welcome to the technical support guide for 2-Bromobiphenyl-2'-boronic acid MIDA ester. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered in the laboratory: the limited solubility of this reagent in tetrahydrofuran (THF). This guide provides a structured approach to troubleshooting, offering scientifically grounded explanations and detailed protocols to ensure your experiments proceed efficiently and successfully.
Understanding the Challenge: The Nature of MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a cornerstone of modern organic synthesis, particularly in iterative cross-coupling reactions. Their stability to air, moisture, and silica gel chromatography makes them exceptionally user-friendly alternatives to traditionally unstable boronic acids.[1][2] The MIDA ligand protects the boronic acid by rehybridizing the boron center from a reactive sp² state to a more stable sp³ state, rendering it unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[3] This protection is reversible, and the active boronic acid can be released when needed, typically using mild aqueous basic conditions.[4]
However, the high crystallinity and structural rigidity that contribute to the stability of 2-Bromobiphenyl-2'-boronic acid MIDA ester can also lead to low solubility in common organic solvents like THF, especially at ambient temperatures. This guide will walk you through a logical progression of techniques to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromobiphenyl-2'-boronic acid MIDA ester not dissolving in THF at room temperature?
A: This is a common observation. MIDA boronates are often highly crystalline solids.[5] Their rigid, well-ordered structure requires significant energy to break down the crystal lattice, resulting in lower solubility in non-polar to moderately polar aprotic solvents like THF compared to their corresponding free boronic acids.
Q2: Will adding water to my THF help with solubility?
A: While water is used to hydrolyze the MIDA ester and release the active boronic acid, adding it prematurely simply to aid dissolution is not recommended if the goal is to utilize the protected form.[6][7] For reactions that rely on the MIDA ester's stability (e.g., iterative cross-coupling), maintaining anhydrous conditions is critical.[8] Uncontrolled hydrolysis can lead to undesired side reactions and irreproducible results.
Q3: Can I heat the mixture to dissolve the MIDA ester?
A: Yes, gentle heating is a highly effective first step. MIDA boronates are generally thermally stable, often up to 80 °C or higher under anhydrous conditions, without significant degradation.[9]
Q4: I've dissolved the compound with heat, but it crashes out upon cooling. What should I do?
A: This indicates that you have created a supersaturated solution at room temperature. While this might be acceptable if your reaction is run at an elevated temperature, it can be problematic for reactions initiated at room temperature. In this case, the use of a co-solvent is the recommended next step.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more advanced techniques.
Tier 1: Foundational Techniques
These initial steps should always be your first course of action as they are often sufficient to solve the problem without altering the chemical environment of your reaction.
1. Verification of Material and Solvent Quality:
-
Solvent Purity: Ensure you are using anhydrous THF. The presence of water can initiate premature and slow hydrolysis of the MIDA ester, altering the reagent's nature and solubility profile.[6][7]
-
Reagent Integrity: Confirm the purity of your 2-Bromobiphenyl-2'-boronic acid MIDA ester. Impurities can sometimes inhibit dissolution. The compound should be a free-flowing crystalline solid.[1]
2. Mechanical and Thermal Assistance:
-
Agitation: Ensure vigorous stirring or use a sonicator bath. Mechanical energy can significantly accelerate the dissolution of kinetically slow-to-dissolve solids.
-
Controlled Heating: Gently warm the THF/MIDA ester slurry. A temperature of 40-60 °C is typically safe and effective. MIDA boronates are stable under anhydrous cross-coupling conditions at temperatures up to 80 °C.
Protocol 1: Standard Dissolution via Warming
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-Bromobiphenyl-2'-boronic acid MIDA ester.
Add the required volume of anhydrous THF via syringe.
With vigorous stirring, warm the flask in a water or oil bath to 50 °C.
Maintain this temperature, stirring, until all solid has dissolved. This may take 10-30 minutes.
Once dissolved, the solution can be used at the elevated temperature or allowed to cool to the desired reaction temperature. Monitor for any precipitation upon cooling.
Tier 2: Advanced Solubility Enhancement
If Tier 1 techniques are insufficient, modifying the solvent system is the next logical step. The goal is to increase the solvent's polarity to better match the solute without negatively impacting the downstream reaction.
1. The Use of Co-Solvents: Adding a small percentage of a more polar, aprotic co-solvent can dramatically improve solubility. It's crucial to select a co-solvent that is compatible with your reaction chemistry (e.g., Suzuki-Miyaura coupling).
| Co-Solvent | Key Properties & Considerations | Typical v/v Ratio (with THF) |
| 1,4-Dioxane | Slightly more polar than THF. A very common and effective choice for Suzuki-Miyaura reactions.[8] | 10% - 50% |
| Acetonitrile (MeCN) | More polar; often used in MIDA boronate synthesis and coupling reactions.[10] Ensure it's anhydrous. | 10% - 25% |
| Toluene | Less polar, but its higher boiling point can be advantageous for reactions requiring heat. Often used in biphasic systems. | 10% - 50% |
| Dimethylformamide (DMF) | Highly polar aprotic solvent. Very effective for dissolution but use sparingly, as it can sometimes complicate product workup. | 5% - 15% |
Protocol 2: Co-Solvent Dissolution
To a dry reaction flask under an inert atmosphere, add the 2-Bromobiphenyl-2'-boronic acid MIDA ester.
Add the chosen co-solvent first (e.g., for a 4:1 THF:Dioxane mixture, add the Dioxane portion).
Stir to form a slurry.
Add the remaining volume of anhydrous THF.
Stir at room temperature. If solubility is still limited, apply gentle warming as described in Protocol 1. The presence of the co-solvent should allow for a stable solution upon cooling.
Visual Workflow: Troubleshooting Solubility
The following diagram outlines the logical steps for addressing solubility issues with 2-Bromobiphenyl-2'-boronic acid MIDA ester in THF.
Caption: Structure of a MIDA boronate ester complex.
This robust, protected state is why direct dissolution in a moderately polar solvent like THF can be challenging. The strategies outlined in this guide are designed to overcome the intermolecular forces of the crystalline solid to bring this stable molecule into the solution phase, ready for your synthetic application.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. Retrieved from [Link]
-
Woerly, E. M., Roy, A., & Burke, M. D. (2014). DABN Borazabicycles: Formation from MIDA Boronates and Synthetic Utility. ChemRxiv. Retrieved from [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. Retrieved from [Link]
-
Isle, B., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
MIDA (N-methyliminodiacetic acid) solubility. (n.d.). Biotage. Retrieved from [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. Retrieved from [Link]
-
Wrigley, C. C. F., et al. (2019). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. Retrieved from [Link]
-
Clavel, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES HES-SO. Retrieved from [Link]
-
U.S. Pharmacist. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. Retrieved from [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Biphenyl MIDA Ester Coupling
Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered biphenyl systems utilizing N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with coupling sterically demanding aryl partners.
Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these challenging transformations. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during the coupling of sterically hindered MIDA boronates.
Question 1: I am observing no or very low conversion of my sterically hindered aryl halide with a biphenyl MIDA boronate. What are the primary factors to investigate?
Answer:
Low or no conversion in these couplings almost invariably points to a failure in one of the key steps of the catalytic cycle, which is exacerbated by steric hindrance. The most likely culprits are the oxidative addition or the transmetalation step. Here’s a systematic approach to troubleshooting:
-
Catalyst & Ligand Selection is Critical: For sterically demanding substrates, standard Pd(PPh₃)₄ is often inefficient. You need a more active and sterically accommodating catalytic system.
-
Expert Insight: The issue often lies with the ligand's inability to promote the difficult oxidative addition to the hindered aryl halide or its failure to stabilize the palladium center sufficiently to facilitate the subsequent steps. Bulky, electron-rich phosphine ligands are the industry standard for these transformations.
-
-
Step-by-Step Troubleshooting Protocol:
-
Step 1: Evaluate the Palladium Precatalyst. If you are using Pd(OAc)₂ or Pd₂(dba)₃, ensure it is of high quality. However, for hindered couplings, consider using a pre-formed catalyst or a precatalyst that readily generates the active Pd(0) species. G4-XPhos Pd G4 is a robust choice for many challenging couplings.
-
Step 2: Change the Ligand. This is the most impactful variable. If a ligand like SPhos is failing, consider moving to a more sterically demanding and electron-rich ligand like RuPhos or BrettPhos. These ligands create a more reactive and accessible catalytic center.
-
Step 3: Re-evaluate the Base and Solvent System. The base is crucial for activating the MIDA boronate. A slow release of the boronic acid is required for stability, but the hydrolysis must still occur.
-
For aqueous base systems (e.g., K₃PO₄, K₂CO₃), ensure vigorous stirring to overcome phase-transfer limitations.
-
Consider switching to a non-aqueous base system if your substrate has base-sensitive functional groups. A common and effective combination is potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane/water or CPME/water.
-
-
Step 4: Increase Reaction Temperature. Hindered couplings often require more thermal energy to overcome the activation barriers of oxidative addition and reductive elimination. Cautiously increase the temperature in 10-15 °C increments. Monitor for substrate or product decomposition.
-
Question 2: My reaction works, but I am getting significant amounts of a homocoupling side product from my aryl halide. How can I suppress this?
Answer:
Aryl halide homocoupling (Glaser-Hay type side reaction) is a strong indicator that the rate of transmetalation with the MIDA boronate is much slower than the side reactions of the Pd(II)-ArX intermediate.
Mechanistic Cause: After oxidative addition of your aryl halide to Pd(0), you form an Ar-Pd(II)-X intermediate. If this species is long-lived due to slow transmetalation with the sterically hindered boronate, it can undergo side reactions, including homocoupling.
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for aryl halide homocoupling.
Recommended Actions:
-
Optimize the Ligand: An even more electron-rich ligand can accelerate the reductive elimination step, which is productive, and potentially disfavor the pathways leading to homocoupling.
-
Increase MIDA Boronate Concentration: A simple and often effective strategy is to increase the stoichiometry of the MIDA boronate from a typical 1.2 equivalents to 1.5 or even 2.0 equivalents. This can favor the bimolecular transmetalation step by Le Chatelier's principle.
-
Base Selection: The choice of base can influence the rate of MIDA deprotection. For some systems, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than weaker bases like potassium carbonate (K₂CO₃).
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why use MIDA boronates for sterically hindered couplings instead of boronic acids?
Answer:
MIDA boronates offer a significant advantage in stability and handling compared to their corresponding boronic acid counterparts, especially for complex or sterically hindered structures.
-
Stability: Boronic acids, particularly those that are electron-deficient or sterically crowded, are prone to protodeboronation (loss of the boron group) and trimerization to form boroxines upon standing. MIDA boronates are air-stable, crystalline solids that are generally unreactive under anhydrous conditions.
-
Controlled Release: The MIDA ligand protects the boron center. The active boronic acid is generated in situ under the basic aqueous conditions of the Suzuki coupling. This slow, controlled release maintains a low steady-state concentration of the reactive boronic acid, which minimizes side reactions like protodeboronation.
FAQ 2: Can you explain the role of the ligand in overcoming steric hindrance in the catalytic cycle?
Answer:
The phosphine ligand is arguably the most important component for overcoming steric hindrance. Its role is multifaceted:
-
Promoting Oxidative Addition: Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) stabilize the electron-rich Pd(0) center. This increased electron density facilitates the cleavage of the carbon-halide bond of the sterically hindered aryl halide, which is often the rate-limiting step.
-
Facilitating Transmetalation: While seemingly counterintuitive, the bulk of the ligand can also promote transmetalation. The ligand's steric profile forces a coordination geometry around the palladium center that, while crowded, can still accommodate the incoming boronate.
-
Accelerating Reductive Elimination: After transmetalation, the bulky ligands create steric pressure on the palladium center, which promotes the final, bond-forming reductive elimination step to release the biphenyl product and regenerate the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura cycle highlighting sterically hindered steps.
FAQ 3: What is the optimal Base/Solvent/Temperature combination to start with?
Answer:
While every substrate pair is unique, a robust starting point for a challenging biphenyl MIDA ester coupling is essential. The following conditions have demonstrated broad utility.
Table 1: Recommended Starting Conditions for Hindered Biphenyl MIDA Coupling
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Catalyst System | G4-XPhos Pd G4 (2 mol%) | A highly active and air-stable precatalyst paired with a versatile, bulky ligand. |
| MIDA Boronate | 1.5 equivalents | Increased stoichiometry helps drive the challenging transmetalation forward. |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Base | K₃PO₄ (3.0 equivalents) | A strong, inorganic base effective for MIDA hydrolysis. Ensure it is finely ground. |
| Solvent | 1,4-Dioxane / H₂O (5:1 v/v) | A common, effective solvent system. Ensure dioxane is sparged with an inert gas. |
| Temperature | 100 °C | A good starting temperature. Can be increased to 120 °C if the reaction is sluggish. |
| Concentration | 0.1 M (in Aryl Halide) | A standard concentration. Too dilute can slow the reaction; too concentrated can lead to solubility issues. |
Experimental Protocol: General Procedure for a Trial Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the biphenyl MIDA boronate (1.5 equiv), G4-XPhos Pd G4 (0.02 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/H₂O, 5:1) via syringe to achieve a 0.1 M concentration with respect to the aryl halide.
-
Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
This protocol provides a high probability of success and serves as an excellent baseline from which to optimize further.
References
-
Title: A Simple, Air-Stable, and Efficient Precatalyst for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Organic Letters URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]
-
Title: MIDA Boronates: A New Class of Boron Reagents for Stereospecific Suzuki-Miyaura Cross-Coupling Source: Accounts of Chemical Research URL: [Link]
-
Title: MIDA boronates: stable and versatile reagents for organic synthesis Source: Nature Chemistry URL: [Link]
-
Title: The Suzuki-Miyaura cross-coupling reaction: a personal account from the 21st century Source: Chemical Communications URL: [Link]
Optimizing reaction temperature for MIDA boronate hydrolysis
Welcome to the Technical Support Center for MIDA Boronate workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the thermodynamic and kinetic realities of MIDA boronate hydrolysis.
The N-methyliminodiacetic acid (MIDA) ligand is a transformative protecting group because its hydrolysis rate can be precisely tuned. Understanding how to manipulate reaction temperature and base selection is the key to preventing protodeboronation, maximizing cross-coupling yields, and successfully handling highly unstable boronic acids.
Part 1: The Bimodal Hydrolysis Strategy
MIDA boronates do not hydrolyze through a single pathway. Mechanistic studies reveal two distinct mechanisms governed by temperature, pH, and water activity[1]:
-
Base-Mediated Hydrolysis (Fast): Driven by direct hydroxide attack on the MIDA carbonyl carbon. This occurs rapidly (<10 minutes) at room temperature (23 °C) using strong bases like 1M NaOH[1].
-
Neutral Hydrolysis (Slow-Release): Driven by rate-limiting B–N dative bond cleavage mediated by a small water cluster
. This pathway dominates when using milder bases (e.g., ) at elevated temperatures (typically 60 °C)[1].
By selecting the correct temperature and base, you can dictate the steady-state concentration of the free boronic acid in your reaction vessel.
Quantitative Optimization Matrix
| Strategy | Reagents & Solvent | Temperature | Hydrolysis Time | Primary Mechanism | Ideal Application |
| Fast Batch Deprotection | 1M NaOH in THF/ | 23 °C | < 10 mins | Base-mediated (Carbonyl attack) | Stable boronic acids; isolation prior to coupling[2]. |
| Slow-Release In Situ | 60 °C | 3 - 24 hours | Neutral (B–N bond cleavage) | Unstable boronic acids (vinyl, 2-heteroaryl)[2]. | |
| Anhydrous Deprotection | Amberlyst A26(OH) in THF | 23 °C | 60 mins | Solid-supported base exchange | Automated synthesis; moisture-sensitive workflows[3]. |
Part 2: Troubleshooting & FAQs
Q: Why is my electron-rich heteroaryl MIDA boronate (e.g., thiophene) hydrolyzing too slowly, even at 55 °C? A: The rate of MIDA hydrolysis is highly dependent on the electronic nature of the boron center. Electron-rich heteroaromatic MIDA boronates experience a buildup of negative charge at the boron atom during the hydrolysis transition state, which significantly retards the reaction rate[4]. If you observe incomplete hydrolysis (e.g., only 50% conversion after 24 hours at 55 °C), you must increase the reaction temperature to 80 °C or switch to a stronger base like NaOH[4]. Caution: Only apply higher temperatures if the resulting free boronic acid is stable against protodeboronation.
Q: My boronic acid decomposes (protodeboronation) before the cross-coupling cycle completes. How do I optimize the temperature to prevent this?
A: Protodeboronation occurs when the rate of boronic acid release exceeds the rate of the palladium transmetalation step, leading to an accumulation of the unstable free boronic acid[2]. To fix this, you must shift from a "fast" base-mediated hydrolysis to a "slow-release" neutral mechanism. Switch your base to
Q: Can I deprotect MIDA boronates under anhydrous conditions to avoid biphasic mixtures? A: Yes. Biphasic aqueous mixtures can be problematic for automated liquid handlers or highly water-sensitive substrates. You can perform a "catch and selective release" deprotection using solid-supported Amberlyst A26(OH) resin[3]. Suspend the MIDA boronate and the resin in anhydrous THF at 23 °C and agitate with periodic air bubbling for 60 minutes. The basic resin promotes hydrolysis without bulk water, trapping the cleaved MIDA ligand and leaving the pure boronic acid in the organic phase[3].
Part 3: Validated Experimental Protocols
Protocol A: Fast Batch Deprotection (For Stable Boronic Acids)
Use this protocol when you need to isolate a bench-stable boronic acid prior to downstream functionalization.
-
Preparation: Dissolve the MIDA boronate (1.0 equiv) in THF to achieve a 0.1 M concentration.
-
Base Addition: Add 1M aqueous NaOH (3.0 equiv) at 23 °C.
-
Agitation: Stir vigorously for 10 minutes.
-
Scientist Insight: Vigorous agitation is critical. It creates a transient emulsion that maximizes the interfacial surface area between the organic and aqueous phases, driving the base-mediated ester cleavage to completion[5].
-
-
Quench & Extraction: Quench the mixture with 1M aqueous HCl or saturated
until the pH reaches ~7. Extract the aqueous layer with EtOAc, dry the combined organic layers over , and concentrate in vacuo to yield the free boronic acid.
Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling (For Unstable Boronic Acids)
Use this protocol for 2-heterocyclic, vinyl, or cyclopropyl MIDA boronates that are prone to rapid degradation.
-
Reaction Assembly: Charge a Schlenk flask with the MIDA boronate (1.2 equiv), aryl halide (1.0 equiv),
(5 mol%), SPhos (10 mol%), and (7.5 equiv)[2]. -
Solvent Addition: Add a degassed mixture of 1,4-dioxane and
(5:1 ratio) to achieve a 0.07 M concentration[2]. -
Thermal Activation: Heat the biphasic mixture to 60 °C under an argon atmosphere for 6–24 hours.
-
Scientist Insight: Do not exceed 60 °C unless coupling highly unreactive electrophiles. At 60 °C, the neutral water-cluster mechanism slowly cleaves the B–N bond, continuously feeding low concentrations of the reactive boronic acid into the Pd-catalytic cycle without allowing it to accumulate and degrade[1].
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
Part 4: Mechanistic Pathway Visualization
Bimodal hydrolysis pathways of MIDA boronates dictating stable vs. unstable boronic acid workflows.
References
- Apparatus and Methods for the Automated Synthesis of Small Molecules.
- A General Protocol for the Polycondensation of Thienyl N‑Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weigh. Semantic Scholar.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org.
- A general solution for unstable boronic acids: slow-release cross-coupling
Sources
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. escholarship.org [escholarship.org]
Removing copper and palladium impurities from MIDA ester products
A Guide to Removing Copper and Palladium Impurities from MIDA Ester Products
Welcome to the technical support center for MIDA ester purification. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical, field-tested protocols needed to address common challenges in purifying N-methyliminodiacetic acid (MIDA) boronate esters. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compounds.
MIDA boronates are exceptionally versatile building blocks in modern organic synthesis, prized for their benchtop stability and their unique capacity for slow, controlled release of boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2] This stability makes them compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[3][4][5] However, their synthesis and application often involve palladium catalysts, and in some cases copper reagents, leading to trace metal impurities in the final product. For applications in medicinal chemistry and drug development, minimizing these residual metals to parts-per-million (ppm) levels is not just a matter of purity, but of regulatory compliance and biological safety.[6][7]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of palladium and copper contamination in my MIDA ester products?
-
Palladium (Pd): The most common source is the catalyst used in cross-coupling reactions, such as the Suzuki-Miyaura reaction to form a C-C bond or the Buchwald-Hartwig amination.[8][9] Catalysts like Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂ are essential for the reaction but can lead to residual palladium in various oxidation states (e.g., Pd(0), Pd(II)) in the crude product.[8][10]
-
Copper (Cu): Copper contamination can arise from specific types of coupling reactions where copper salts, such as Cu(OAc)₂, are used as co-catalysts. This is sometimes employed to promote challenging Suzuki-Miyaura couplings, particularly with heteroaryl MIDA boronates.[4] It can also be a factor in other transformations performed on a molecule already containing a MIDA boronate moiety.
Q2: Why is standard silica gel chromatography sometimes ineffective at removing all palladium impurities?
While MIDA boronates are generally stable to silica gel chromatography, the effectiveness of palladium removal can be unpredictable.[3][11] The reason lies in the complex nature of residual palladium. After a reaction, palladium can exist as multiple species:
-
Pd(0) Nanoparticles: These are often insoluble and can sometimes be removed by filtration through a pad of Celite.[6] However, very fine particles may pass through.
-
Soluble Pd(0) and Pd(II) Complexes: These species are coordinated to ligands from the reaction (e.g., phosphines) or the product itself. Their polarity can vary greatly, causing them to co-elute with your MIDA ester product during chromatography.[8]
A pilot study has shown that flash column chromatography alone is often insufficient, removing on average only 90% of palladium residue, which is not enough for pharmaceutical applications.[11]
Q3: What are the main strategies for removing metal impurities from organic compounds?
There are three primary strategies, which can be used alone or in combination:
-
Adsorption/Scavenging: This involves adding a material that selectively binds to the metal, allowing it to be filtered off. Common agents include activated carbon and functionalized silica "scavengers" (e.g., with thiol groups for palladium).[8][12][13]
-
Chromatography: Specialized chromatographic techniques, such as the "catch-and-release" method for MIDA boronates, can offer high purity.[3][14]
-
Crystallization/Precipitation: This classic purification technique can be effective, especially when combined with additives that help keep the metal impurities in the mother liquor.[7] For MIDA esters, precipitation is often a final, effective purification step.[3][15]
Q4: How do I choose the right purification method for my MIDA ester?
The choice is highly dependent on the specific MIDA ester, the scale of your reaction, and the downstream application.[8]
-
For high-value, small-scale compounds (medicinal chemistry): A multi-step approach is recommended. Start with filtration through Celite, followed by column chromatography, and then a final treatment with a high-affinity metal scavenger to reach sub-100 ppm levels.[11]
-
For larger-scale production (process chemistry): Cost becomes a significant factor. Activated carbon is an attractive, lower-cost alternative to silica scavengers.[8] Optimizing a crystallization or precipitation step is also crucial for scalability.
-
When standard chromatography fails: If you observe significant co-elution of palladium, dedicated scavenging is almost always necessary.
Section 2: Troubleshooting Guide: Palladium (Pd) Removal
This section provides detailed protocols for when standard workup and chromatography are insufficient to meet the purity requirements for your MIDA ester product.
Issue: High palladium levels (>100 ppm) detected after silica gel chromatography.
This is a common issue stemming from soluble palladium complexes co-eluting with the product. The solution is to employ a targeted removal strategy after the initial chromatographic separation.
Solution 1: Purification with Thiol-Based Silica Scavengers
Causality: Thiol (-SH) groups are soft Lewis bases and have a very high affinity for soft Lewis acidic metals like palladium. Silica-based scavengers functionalized with thiol groups (e.g., ISOLUTE® Si-Thiol) act as powerful and selective "sponges" to pull residual palladium out of the organic solution.[8][13]
Experimental Protocol: Small-Scale Palladium Scavenging
-
Preparation: Following column chromatography, dissolve the MIDA ester product containing palladium impurities in a suitable organic solvent (e.g., THF, Ethyl Acetate, or Dichloromethane) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., Biotage ISOLUTE® Si-Thiol or PhosphonicS SPM32). A typical starting point is to use 3-5 equivalents of scavenger relative to the estimated amount of residual palladium. If the palladium concentration is unknown, a mass loading of 50-100 mg of scavenger per 1 g of crude product is a reasonable starting point.
-
Incubation: Stir the suspension at room temperature or gently heat to 40-45 °C.[8] The optimal time can vary, but an overnight (16-18 hours) stir is often effective for achieving very low levels.[8][16] Monitor the solution; sometimes, a color change from pale yellow/brown to colorless indicates successful scavenging.[16]
-
Filtration: Filter the mixture through a syringe filter (e.g., 0.45 µm PTFE) or a small plug of Celite to remove the scavenger resin.
-
Rinsing: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the MIDA ester product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified MIDA ester.
-
Analysis: Submit the final product for elemental analysis (e.g., ICP-MS) to confirm the final palladium concentration.
Data Summary: Comparison of Common Palladium Removal Agents
| Method | Mechanism | Advantages | Disadvantages | Typical Efficacy |
| Thiol Scavengers | Chemisorption (Covalent Bonding) | High selectivity and efficiency; works for various Pd species.[8] | Higher cost compared to carbon. | Can reduce Pd from >500 ppm to <10 ppm.[6] |
| Activated Carbon | Physisorption | Low cost, effective for many Pd species, simple to use.[8][12] | May require higher mass loadings; can sometimes adsorb product, lowering yield.[17] | Can reduce Pd from 300 ppm to <1 ppm.[8] |
| Celite Filtration | Physical Filtration | Removes insoluble Pd(0) agglomerates effectively.[6] | Ineffective against soluble Pd species. | Highly variable; removes larger particles only. |
Workflow: Post-Chromatography Palladium Scavenging
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. onyxipca.com [onyxipca.com]
- 7. arborassays.com [arborassays.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. biotage.com [biotage.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. orgsyn.org [orgsyn.org]
- 16. spinchem.com [spinchem.com]
- 17. biotage.com [biotage.com]
Validation & Comparative
1H and 13C NMR spectral data for 2-Bromobiphenyl-2'-boronic acid MIDA ester
Based on your request for a Publish Comparison Guide regarding 2-Bromobiphenyl-2'-boronic acid MIDA ester , here is a comprehensive technical document.
A Strategic Building Block for Iterative Cross-Coupling (ICC)
Executive Summary
In the landscape of modern organic synthesis, 2-Bromobiphenyl-2'-boronic acid MIDA ester (CAS: 1235210-23-5) represents a pivotal "bifunctional" building block. It bridges the gap between simple aryl halides and complex polycyclic aromatic hydrocarbons (PAHs). Unlike traditional boronic acids or pinacol esters, the MIDA (N-methyliminodiacetic acid) protecting group renders the boron center
Comparative Analysis: MIDA vs. Alternatives
For drug development professionals and synthetic chemists, choosing the right boron surrogate is critical for process efficiency.
Comparison Matrix: MIDA Ester vs. Pinacol Ester vs. Free Boronic Acid
| Feature | MIDA Ester (Subject) | Pinacol Ester (Alternative) | Free Boronic Acid (Traditional) |
| Hybridization | |||
| Reactivity | Inert under anhydrous cross-coupling. Requires hydrolysis (aq. base) to activate.[1][2][3] | Active. Reacts directly in Suzuki couplings.[3] Hard to "protect."[3] | Active. Reacts directly. |
| Stability | High.[3][4] Stable to air, moisture, and silica gel chromatography. | Moderate. Can hydrolyze on silica; often oils. | Low. Prone to dehydration (boroxines) and protodeboronation. |
| Purification | Crystalline Solid. Easy to weigh and purify via standard flash chromatography. | Often viscous oils. Difficult to separate from byproducts. | Difficult. Polar, streaks on silica, varying stoichiometry. |
| Atom Economy | Lower (MIDA ligand is heavy). | Moderate. | High. |
| Primary Use | Iterative Cross-Coupling (ICC). Multistep synthesis. | Single-step coupling; direct functionalization. | Simple, one-pot couplings.[5] |
Performance Insight: The "Switch" Mechanism
The superiority of the MIDA ester in this specific molecule (2-bromo-2'-substituted biphenyl) lies in its ability to prevent oligomerization .
-
Scenario: If you used the pinacol ester of 2-bromobiphenyl-2'-boronic acid, the molecule would likely polymerize (head-to-tail coupling) immediately upon adding a Pd catalyst and base.
-
MIDA Solution: The MIDA cage locks the boron. You can perform reactions on the bromine end (e.g., coupling with another boronic acid) or modify the ring, while the B-MIDA remains a silent spectator.
Spectral Characterization (Diagnostic Data)
The following data represents the diagnostic signals for 2-Bromobiphenyl-2'-boronic acid MIDA ester . Note: The orthogonal twist of the biphenyl ring (due to 2,2'-substitution) and the rigid MIDA cage create a highly specific NMR signature.
H NMR (500 MHz, Acetone-
or CDCl
)
The MIDA backbone provides the most reliable confirmation of successful ester formation.
| Region | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| MIDA Cage | 3.80 – 4.20 | ABq (Doublets) | 4H | N-CH | Critical Identifier. The MIDA cage is rigid and chiral (due to the B-N bond). The acetate protons are diastereotopic, appearing as a distinct AB quartet ( |
| MIDA Cage | 2.45 – 2.65 | s (Singlet) | 3H | N-CH | Diagnostic singlet. Shift varies slightly with solvent but is distinct from free MIDA. |
| Aromatic | 7.15 – 7.35 | m | 2H | Ar-H (Ring A/B) | Meta/Para protons. Shielded by the orthogonal ring current. |
| Aromatic | 7.35 – 7.50 | m | 4H | Ar-H | Overlapping signals from the biphenyl core. |
| Aromatic | 7.60 – 7.70 | d/dd | 1H | Ar-H (Ortho to Br) | Deshielded by the Bromine atom. |
| Aromatic | 7.80 – 7.95 | d | 1H | Ar-H (Ortho to B) | Strongly deshielded by the Boron/Carbonyl proximity. |
C NMR (125 MHz, Acetone-
)
| Region | Shift ( | Assignment | Notes |
| Carbonyl | 168.0 – 169.5 | C =O (MIDA) | Characteristic ester carbonyl. |
| Aliphatic | 62.0 – 64.0 | N-C H | MIDA methylene carbons. |
| Aliphatic | 47.0 – 48.5 | N-C H | MIDA N-methyl carbon. |
| Aromatic | 140.0 – 145.0 | C -1, C -1' | Quaternary carbons linking the biphenyl. |
| Aromatic | 135.0 – 136.0 | C -H (Ortho to B) | Broadened due to Boron quadrupole coupling. |
| Aromatic | 122.0 – 124.0 | C -Br | Carbon bearing the bromine. |
| Aromatic | 126.0 – 132.0 | Ar-C H | Remaining aromatic signals. |
Experimental Protocols
Protocol A: Synthesis via Selective Monolithiation
Rationale: Direct borylation of 2,2'-dibromobiphenyl is the most direct route. Reference: Adapted from J. Org. Chem.2010 , 75, 468 and J. Am. Chem. Soc.2007 , 129, 6716.[1]
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under Argon.
-
Reagents: Add 2,2'-dibromobiphenyl (3.12 g, 10.0 mmol) and anhydrous THF (40 mL). Cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add
-BuLi (10.5 mmol, 1.05 equiv, 2.5 M in hexanes) over 20 mins.-
Critical Step: Maintain -78 °C to prevent dilithiation or benzyne formation. Stir for 1 hour.
-
-
Borylation: Add Triisopropyl borate (
, 12.0 mmol) rapidly. Allow to warm to Room Temperature (RT) over 2 hours. -
MIDA Complexation:
-
Concentrate the mixture in vacuo to remove THF/Hexanes.
-
Redissolve the residue in DMSO (25 mL) and Toluene (10 mL).
-
Add N-methyliminodiacetic acid (MIDA) (1.76 g, 12.0 mmol).
-
Heat to 110 °C for 12 hours under Dean-Stark conditions (or open flask with high airflow to remove water/isopropanol).
-
-
Workup: Cool to RT. Pour into H
O (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO , and concentrate.[2] -
Purification: Flash chromatography on silica gel (Eluent: Et
O/Acetone or EtOAc/Hexanes).-
Target: Colorless crystalline solid.
-
Protocol B: The "Switch" (Hydrolysis)
To activate the molecule for the next coupling:
-
Dissolve MIDA ester in THF/H
O (4:1) . -
Add NaOH (3.0 equiv, 1M aqueous). Stir at RT for 10-30 mins.
-
Quench with Phosphate buffer. Extract the free boronic acid (or use in situ).[6]
Visualized Workflows
Figure 1: The Iterative Cross-Coupling (ICC) Cycle
This diagram illustrates how the MIDA ester acts as a temporary "mask" for the boron species.
Caption: The MIDA group remains intact during the first coupling (Step 1) due to its sp3 hybridization, preventing oligomerization. It is then hydrolyzed to release the active boronic acid for the subsequent step.
Figure 2: Synthesis & Purification Workflow
Caption: Step-by-step synthesis emphasizing the transition from the dibromide to the stable MIDA ester.
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society2007 , 129, 6716–6717.
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society2009 , 131, 6961–6963.[7]
- Uno, B. E.; Gillis, E. P.; Burke, M. D. "MIDA Boronates in Organic Synthesis." Tetrahedron2009, 65, 3130.
-
Sigma-Aldrich. "Product Specification: 2-Bromobiphenyl-2'-boronic acid MIDA ester."
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MIDA Esters vs. Pinacol Esters in Suzuki Coupling: A Comparative Guide for the Modern Chemist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation is the organoboron reagent. While traditionally dominated by boronic acids, the need for enhanced stability, purification, and controlled reactivity has led to the widespread adoption of boronic esters. Among these, pinacol esters have long been the workhorse, but the emergence of N-methyliminodiacetic acid (MIDA) boronates has offered a powerful alternative, particularly for complex, multi-step syntheses.
This guide provides an in-depth comparison of MIDA and pinacol esters in the context of Suzuki-Miyaura coupling, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Pinacol Boronates: The Established Standard
Pinacol boronate esters are widely utilized due to their improved stability over free boronic acids, which are often prone to decomposition.[1][2] They are readily prepared from arylboronic acids or through the metal-catalyzed coupling of aryl halides with bis(pinacolato)diboron.[1][3]
Advantages:
-
Enhanced Stability: Pinacol esters offer greater stability compared to their corresponding boronic acids, preventing issues like protodeboronation.[4]
-
Commercial Availability: A vast array of pinacol boronates are commercially available, providing ready access to a wide range of building blocks.
-
Good Reactivity: In many cases, pinacol esters exhibit good reactivity in Suzuki-Miyaura coupling reactions.
Disadvantages:
-
Purification Challenges: While more stable than boronic acids, many pinacol boronates can be challenging to purify via silica gel chromatography due to potential hydrolysis on the column, leading to poor recovery.[1]
-
Instability of Certain Derivatives: Some pinacol boronate esters, particularly those with electron-rich or certain heterocyclic motifs, can still be unstable and difficult to isolate.
-
Lack of Controlled Reactivity: Pinacol boronates are generally "on" for coupling, which can be a limitation in sequential or iterative cross-coupling strategies.
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective class of boronic acid surrogates, addressing many of the limitations associated with both free boronic acids and pinacol esters.[5][6] The MIDA ligand forms a stable, tetracoordinate complex with the boron center, effectively "protecting" it.
Key Advantages:
-
Exceptional Stability: MIDA boronates are remarkably stable, often existing as free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[5][7][8][9] This allows for easy handling, purification, and long-term storage.[8]
-
Chromatographic Compatibility: Their universal compatibility with silica gel chromatography simplifies purification and reaction monitoring.[7][8]
-
Slow-Release Mechanism: MIDA boronates are unreactive under standard anhydrous cross-coupling conditions.[4] Deprotection and release of the active boronic acid occur under mild aqueous basic conditions, allowing for a "slow-release" of the coupling partner.[10]
-
Enabling Iterative Cross-Coupling: The unique stability and controlled reactivity of MIDA boronates make them ideal for iterative cross-coupling (ICC), a powerful strategy for the streamlined synthesis of complex molecules from a set of bifunctional building blocks.[5][7][11]
Head-to-Head Comparison: MIDA vs. Pinacol Esters
| Feature | MIDA Boronates | Pinacol Boronates |
| Stability | Exceptionally high; air- and moisture-stable crystalline solids.[5][7][8][9] | Moderate; more stable than boronic acids but can be prone to decomposition.[1] |
| Purification | Universally compatible with silica gel chromatography.[7][8] | Can be challenging; prolonged contact with silica can lead to hydrolysis and poor recovery.[1] |
| Reactivity Control | "Off" under anhydrous conditions; activated by aqueous base for "slow-release" coupling.[4][10] | Generally "on" for coupling; less suitable for iterative strategies. |
| Iterative Cross-Coupling | Ideal; enables sequential, controlled bond formation.[5][7][11] | Not well-suited. |
| Handling | Easy to handle free-flowing solids.[7] | Can be oils or low-melting solids; may require more careful handling. |
| Synthesis | Can be prepared from boronic acids, though some methods require harsh dehydrating conditions.[12] Newer, milder methods are being developed.[12][13][14] | Routinely prepared from boronic acids or via Miyaura borylation.[1][3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Pinacol Boronates
-
To a reaction vessel, add the aryl halide (1.0 equiv), pinacol boronate ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 equiv).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling using MIDA Boronates (Slow Release)
-
In a reaction vessel, combine the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand like SPhos, 5 mol %), and a base (e.g., K3PO4, 7.5 equiv).[15]
-
Add a solvent system, typically a 5:1 mixture of dioxane and water.[15]
-
Thoroughly degas the mixture.
-
Heat the reaction to the specified temperature (e.g., 60 °C) for the required time (e.g., 6 hours).[15]
-
After cooling, perform an aqueous workup by diluting with an organic solvent and washing with water.
-
Dry the organic phase, concentrate, and purify the product. The exceptional stability of MIDA boronates often allows for straightforward purification by silica gel chromatography.[7][8]
Visualizing the Key Players and the Process
Caption: Structures of Pinacol and MIDA Boronates.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Iterative Cross-Coupling with MIDA Boronates.
Conclusion and Outlook
Both pinacol and MIDA boronates are valuable reagents in the synthetic chemist's toolbox for Suzuki-Miyaura cross-coupling. Pinacol esters remain a practical choice for many routine applications due to their widespread availability and sufficient stability.
However, for complex syntheses requiring high purity, challenging substrates, or a strategy of iterative construction, MIDA boronates offer clear and significant advantages.[7][16] Their exceptional stability simplifies handling and purification, while their unique slow-release mechanism provides a level of control that is unattainable with pinacol esters.[8] The ability to perform iterative cross-coupling has paved the way for the automated synthesis of complex small molecules, revolutionizing the field of drug discovery and materials science.[11] As the demand for more sophisticated molecular architectures grows, the adoption of MIDA boronates is likely to become increasingly widespread, solidifying their place as a superior alternative for the next generation of chemical synthesis.
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]
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Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
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Yokoyama, K., & Yamamoto, T. (2019). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
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Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]
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Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
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Spragg, C. J., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Sussex Drug Discovery Centre. (2013, January 21). pinacol boronate ester. Sussex Drug Discovery Centre. [Link]
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Ramachandran, P. V., & Kulkarni, A. S. (2009). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. The Journal of organic chemistry. [Link]
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Wang, D., et al. (2015). Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of N-methyliminodiacetic acid boronates in water. Turkish Journal of Chemistry. [Link]
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Wilson, T. C., et al. (2022). Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. Organic Letters. [Link]
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He, G., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
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Stack Exchange. (2022, March 23). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Chemistry Stack Exchange. [Link]
-
Butters, M., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research. [Link]
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He, G., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
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Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Lloyd-Jones, G. C. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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MIDA Esters vs. Trifluoroborates: A Comparative Guide for Iterative Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of iterative synthesis, the choice of boronic acid surrogate is a critical decision that profoundly impacts efficiency, yield, and the overall feasibility of a synthetic campaign. This guide provides an in-depth comparison of two prominent classes of boronic acid protecting groups: N-methyliminodiacetic acid (MIDA) esters and potassium trifluoroborates, offering insights into their respective advantages and practical applications.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the inherent instability of many boronic acids presents a significant challenge, particularly in the context of iterative synthesis where intermediates must endure multiple reaction cycles.[1][2][3] This has led to the development of various protecting groups, with MIDA esters and trifluoroborates emerging as popular choices.
The Rise of MIDA Esters in Iterative Cross-Coupling
N-methyliminodiacetic acid (MIDA) boronates have gained significant traction as a robust platform for iterative cross-coupling, a strategy that mimics the modularity of peptide synthesis to construct complex small molecules from a series of building blocks.[4][5][6] The core advantage of MIDA esters lies in their exceptional stability and unique reactivity profile.
MIDA boronates are typically crystalline, air- and temperature-stable solids that are amenable to standard purification techniques like silica gel chromatography.[3][4][7][8] This stability is attributed to the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, effectively "turning off" its reactivity towards transmetalation under anhydrous cross-coupling conditions.[2] This inertness allows for the selective reaction of an unprotected boronic acid in the presence of a MIDA-protected one, a key feature for iterative processes.
The "on" switch for MIDA boronate reactivity is the controlled release of the corresponding boronic acid under mild aqueous basic conditions.[1][2][3][9] This "slow-release" mechanism is particularly beneficial when working with unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, as it maintains a low concentration of the reactive species in solution, minimizing decomposition and side reactions.[10][11]
A groundbreaking development in the application of MIDA boronates is the "catch-and-release" purification protocol.[4][7] This technique leverages the unique affinity of MIDA boronates for silica gel, allowing for a generalized and automatable purification method for intermediates in an iterative synthesis, a significant step towards the automated synthesis of small molecules.[4][7][12]
Potassium Trifluoroborates: A Stable and Convenient Alternative
Potassium trifluoroborates have emerged as another excellent class of boronic acid surrogates, prized for their high stability and ease of handling.[13][14] These tetracoordinate boron species are generally crystalline solids that are indefinitely stable to air and moisture, offering a significant advantage in terms of shelf-life and handling convenience over their boronic acid counterparts.[13][14]
The enhanced stability of trifluoroborates stems from the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond.[14] This protection allows them to be carried through various synthetic transformations that would be incompatible with unprotected boronic acids. Their reactivity can be unveiled under the conditions of the cross-coupling reaction itself, typically with the use of a suitable base.[14]
Trifluoroborates are particularly valuable for difficult alkyl transfers and have demonstrated broad utility in Suzuki-Miyaura cross-coupling and rhodium-catalyzed addition reactions.[13][14] However, a notable drawback can be their poor solubility in many common organic solvents, which can sometimes limit their application with nonpolar substrates.[15]
Head-to-Head Comparison: MIDA Esters vs. Trifluoroborates
| Feature | MIDA Esters | Potassium Trifluoroborates |
| Stability | Excellent; air- and temperature-stable crystalline solids.[4][7] | Excellent; indefinitely stable to air and moisture.[13][14] |
| Handling | Easy to handle, free-flowing crystalline solids.[5] | Easy to handle crystalline solids.[15] |
| Purification | Compatible with silica gel chromatography; enables "catch-and-release" purification.[4][7][9][16] | Generally straightforward, though can be challenging for some derivatives. |
| Reactivity Control | Controlled, slow release of boronic acid under mild aqueous basic conditions.[9][17] | Reactivity unveiled under cross-coupling conditions.[14] |
| Iterative Synthesis | Ideally suited; orthogonal reactivity allows for sequential couplings.[4][9][18] | Can be used in iterative synthesis, though orthogonality is less inherent.[18] |
| Solubility | Generally soluble in a range of organic solvents.[3] | Can have poor solubility in nonpolar organic solvents.[15] |
| Automation | Amenable to automated synthesis platforms.[4][7][12] | Less commonly integrated into automated platforms. |
Experimental Workflows
Iterative Cross-Coupling with MIDA Boronates
The iterative cross-coupling process using MIDA boronates typically follows a deprotection-coupling-purification cycle.
Caption: General workflow for Suzuki-Miyaura coupling with trifluoroborates.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, the potassium trifluoroborate, aryl halide, palladium catalyst, and a suitable base (e.g., Cs₂CO₃ or K₂CO₃) are combined in an appropriate solvent.
-
Coupling: The reaction mixture is heated to the required temperature to facilitate the cross-coupling reaction.
-
Workup and Purification: Upon completion, the reaction is cooled, and a standard aqueous workup is performed. The crude product is then purified by conventional methods such as column chromatography.
Conclusion: Selecting the Right Tool for the Job
Both MIDA esters and potassium trifluoroborates offer significant advantages over unprotected boronic acids, particularly in the context of complex molecule synthesis.
MIDA esters are the superior choice for iterative synthesis strategies , especially those amenable to automation. Their unique combination of stability, controlled reactivity, and the revolutionary "catch-and-release" purification method provides a powerful and streamlined platform for the construction of complex molecular architectures.
Potassium trifluoroborates, on the other hand, are an excellent general-purpose boronic acid surrogate , offering exceptional stability and ease of handling for a wide range of Suzuki-Miyaura cross-coupling reactions. They are particularly advantageous when a robust, storable, and highly reactive boron species is required for a non-iterative coupling.
The choice between these two powerful tools will ultimately depend on the specific demands of the synthetic route. For researchers embarking on multi-step, iterative syntheses, the MIDA boronate platform offers a distinct and enabling advantage. For more conventional cross-coupling applications where stability and convenience are paramount, potassium trifluoroborates remain a highly attractive option.
References
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the cross-coupling of organoboronic acids with organohalides. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–843. [Link]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
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Li, J., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science, 347(6227), 1221-1226. [Link]
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Ogba, O. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(2), 164–170. [Link]
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Lehmann, J. W., Blair, D. J., & Burke, M. D. (2018). Towards the generalized iterative synthesis of small molecules. Nature Reviews Chemistry, 2(6), 0115. [Link]
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Organic Syntheses. (2014). Preparation of MIDA Boronates from Boronic Acids. Organic Syntheses, 91, 1-12. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mass spectrometry analysis of biphenyl MIDA derivatives
Unlocking Analytical Precision: Mass Spectrometry of Biphenyl MIDA Boronates vs. Traditional Derivatives
Executive Summary In the landscape of iterative Suzuki-Miyaura cross-coupling and modern drug development, biphenyl N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable building blocks[1]. However, the analytical characterization of organoboron compounds has historically been plagued by poor chromatographic behavior and weak ionization. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) performance of biphenyl MIDA boronates against traditional boronic acids and pinacol (Pin) esters, detailing the mechanistic reasons behind MIDA's superior analytical profile and providing a validated LC-MS/MS protocol.
Mechanistic Paradigm: The Ionization Advantage
To understand why biphenyl MIDA boronates outperform their traditional counterparts in mass spectrometry, we must examine the causality driven by their molecular architecture.
Standard boronic acids (B(OH)₂) and pinacol esters (BPin) feature an sp²-hybridized boron atom with an empty p-orbital. This inherent Lewis acidity causes them to interact non-specifically with silanol groups on reverse-phase liquid chromatography (LC) columns, leading to severe peak tailing and on-column protodeboronation[2]. Furthermore, these traditional derivatives lack basic functional groups, resulting in poor proton affinity. Consequently, they exhibit notoriously low ionization efficiency in positive Electrospray Ionization (ESI+) mode, often requiring negative mode (ESI-) analysis or the reliance on weak adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).
Conversely, MIDA boronates feature a dative N→B bond that rehybridizes the boron center to a coordinatively saturated sp³ state[3]. This structural transformation masks the empty p-orbital, rendering the molecule chemically inert to column interactions and highly stable during chromatography[1]. Crucially, the tertiary amine of the MIDA ligand acts as a built-in "charge tag." In an acidic mobile phase, this basic nitrogen readily accepts a proton, driving exceptional ionization efficiency and forming a highly stable [M+H]⁺ precursor ion[3].
Quantitative Performance Comparison
The structural advantages of the MIDA ligand translate directly into quantifiable analytical performance. The table below summarizes the comparative LC-MS data for biphenyl derivatives across three common boronate formats.
| Analytical Parameter | Biphenyl Boronic Acid | Biphenyl Pinacol Ester | Biphenyl MIDA Boronate |
| Boron Hybridization | sp² (Lewis Acidic) | sp² (Lewis Acidic) | sp³ (Coordinatively Saturated) |
| LC Peak Shape | Broad / Tailing | Moderate | Sharp / Symmetrical |
| Preferred Ionization | ESI- | ESI+ (as adducts) | ESI+ (as [M+H]⁺) |
| Relative ESI+ Sensitivity | 1x (Baseline) | ~5x | >50x |
| On-Column Stability | Poor (Degradation prone) | Good | Excellent |
Validated LC-MS/MS Protocol
To ensure a self-validating and reproducible analytical system, the following step-by-step methodology is optimized for the high-resolution accurate mass spectrometry (HRMS) of biphenyl MIDA boronates using a Q-ToF architecture[3].
Step 1: Sample Preparation
-
Dissolve the biphenyl MIDA boronate standard in LC-MS grade Acetonitrile (MeCN) to yield a 1 mg/mL stock solution.
-
Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 H₂O:MeCN containing 0.1% Formic Acid (FA). Note: The acidic modifier is critical to pre-protonate the MIDA nitrogen, maximizing ESI+ yield.
Step 2: Chromatographic Separation (UHPLC)
-
Column : C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : H₂O + 0.1% FA.
-
Mobile Phase B : MeCN + 0.1% FA.
-
Gradient : 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI+) Configure the ESI source and mass analyzer with the following optimized parameters to prevent in-source fragmentation while maximizing desolvation[3]:
-
Capillary Voltage : 3.0 kV
-
Sampling Cone : 35 V
-
Extraction Cone : 4 V
-
Source Temperature : 120 °C
-
Desolvation Temperature : 450 °C
-
Desolvation Gas Flow : 650 L/h
LC-MS/MS analytical workflow for biphenyl MIDA derivatives.
Fragmentation Dynamics (MS/MS)
Understanding the Collision-Induced Dissociation (CID) pathways of MIDA boronates is essential for accurate Multiple Reaction Monitoring (MRM) assay development. The[M+H]⁺ precursor ion of a standard biphenyl MIDA boronate (e.g., C₁₅H₁₄BNO₄, exact mass ~309.1, [M+H]⁺ m/z 310.1) undergoes highly predictable fragmentation dictated by the MIDA ligand.
Unlike pinacol esters, which typically lose the entire pinacol moiety (neutral loss of C₆H₁₂), MIDA boronates fragment via two primary pathways:
-
Path A (Low Collision Energy, 10-15 eV) : The initial fragmentation involves the neutral loss of carbon dioxide (-44 Da) from one of the acetate arms of the MIDA ligand, yielding an intense product ion at m/z 266.1.
-
Path B (High Collision Energy, >25 eV) : Higher energies drive the complete cleavage of the MIDA ligand (-147 Da), transferring the charge to the biphenyl core to yield a biphenyl cation at m/z 153.1.
Primary ESI+ CID fragmentation pathways of biphenyl MIDA boronates.
By leveraging these specific transitions (e.g., 310.1 → 266.1), researchers can establish highly sensitive and specific quantitative assays that are free from the matrix interferences commonly associated with the poor ionization of standard boronic acids.
References
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates National Institutes of Health (PMC) URL:[Link]
-
Regioselective routes to orthogonally-substituted aromatic MIDA boronates Royal Society of Chemistry (RSC) URL:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]
Sources
Safety Operating Guide
2-Bromobiphenyl-2'-boronic acid MIDA ester: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action
For Emergency Spills or Accidental Exposure:
| Parameter | Immediate Directive |
| Spill Type (Solid) | Do not sweep dry. Dampen slightly with inert oil or water to suppress dust, then scoop into a sealable container.[1] MIDA esters are fine powders that aerosolize easily.[1] |
| Spill Type (Solution) | Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable (e.g., THF, Acetone).[1] |
| Personal Protection | P100/N95 Respirator (dust hazard), Nitrile gloves (double-gloved), Safety Goggles.[1] |
| First Aid | Inhalation: Move to fresh air immediately. Skin: Wash with soap and water for 15 min.[1] Eyes: Rinse cautiously with water for 15 min.[1][2] |
Part 2: Chemical Profile & Hazard Assessment[1]
To dispose of this reagent safely, you must understand its "dual-nature" stability.[1] Unlike standard boronic acids, the MIDA (N-methyliminodiacetic acid) ester renders the boron atom
-
Operational Insight: This compound is stable to air and chromatography , meaning it does not degrade rapidly in the waste bin like reactive electrophiles.[1] However, it is hydrolytically unstable in the presence of aqueous base, releasing the free boronic acid and the MIDA ligand.[1]
-
Critical Hazard: The "2-Bromo" substituent mandates that this material be treated strictly as Halogenated Organic Waste .[1]
Physicochemical Data Table
| Property | Specification | Relevance to Disposal |
| Chemical Name | 2-Bromobiphenyl-2'-boronic acid MIDA ester | Proper labeling for EHS manifest. |
| CAS Number | 943552-28-1 (Generic MIDA class) / 2052-07-5 (Parent Bromobiphenyl) | Use parent CAS for waste profiling if ester CAS is unlisted.[1] |
| Formula | Contains Bromine (Br) and Boron (B) .[1] | |
| Molecular Weight | 388.02 g/mol | High MW implies lower volatility.[1] |
| Solubility | Soluble in DMSO, THF, MeCN; Insoluble in Water.[1] | dictates "Organic Solvent" waste stream. |
| Reactivity | Hydrolyzes at pH > 8.0 (Releases Boronic Acid).[1] | Do not mix with basic aqueous waste to avoid uncontrolled precipitation.[1] |
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Reagent/Expired Lots)
Applicability: Pure solid reagent or heavily contaminated solid consumables.
-
Segregation: Isolate the solid material.[1] Do not mix with oxidizers (e.g., permanganates, nitrates).[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Labeling: Affix a hazardous waste label.
-
Deactivation (Optional but Recommended for Large Quantities):
-
While not pyrophoric, large quantities (>50g) should be chemically quenched to prevent future leaching in landfills.[1]
-
Method: Dissolve in THF, add 1M NaOH to hydrolyze the ester, then neutralize with HCl.[1] This converts the MIDA ester into the free boronic acid and MIDA ligand.[1] Note: This increases waste volume and is generally unnecessary for amounts <10g.[1]
-
-
Final Disposal: Transfer to the facility's Solid Halogenated Waste stream.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates from Suzuki couplings, recrystallization solvents.[1]
-
Solvent Identification: Identify the carrier solvent (usually THF, Dioxane, or Toluene).[1]
-
Halogen Check: Because the solute contains Bromine, the entire solution is classified as Halogenated Waste, even if the solvent is non-halogenated (e.g., THF).[1]
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
-
Transfer: Pour into the Liquid Halogenated Organic Waste carboy.
Protocol C: Contaminated Consumables (Sharps/Syringes)
-
Sharps: Needles used to transfer MIDA solutions must go into Biohazard/Sharps containers labeled for "Chemical Contamination."[1]
-
Glassware: Rinse glassware with Acetone before washing.[1] Collect the Acetone rinse in the Halogenated Liquid Waste container.
Part 4: Visual Workflow (Waste Segregation)
The following logic tree ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.
Figure 1: Decision matrix for segregating MIDA boronate waste streams. Note that the presence of the Bromine atom defaults organic solutions to "Halogenated" streams.
Part 5: Scientific Rationale & Regulatory Context[1]
The "MIDA" Stability Factor
MIDA boronates utilize a trivalent ligand to rehybridize the boron atom from
-
Disposal Implication: Unlike unstable boronic acids that might decompose into harmless boric acid and hydrocarbons in the bin, MIDA esters persist .[1] They are stable crystalline solids.[1][4][6] You cannot rely on passive degradation; you must actively manage the waste stream.[1]
Halogenated vs. Non-Halogenated
The 2-Bromobiphenyl moiety contains a Carbon-Bromine bond.[1][7]
-
Regulatory Rule: Most incineration facilities require segregation of halogenated waste because burning it releases acid gases (HBr, HCl) that require scrubbers.[1] Mixing this reagent into "Non-Halogenated" waste streams can result in heavy fines and damage to incinerator infrastructure [2].[1]
Boron Ecotoxicity
While MIDA is biodegradable, the boron core is not.[1] Boron is difficult to remove from wastewater and is toxic to certain crops (e.g., citrus) at low ppm levels.[1]
-
Strict Prohibition: Under no circumstances should aqueous layers from MIDA deprotections be poured down the sink [3].
References
-
Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates."[1] J. Am. Chem. Soc.[1]2007 , 129, 6716-6717.[1] [1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] Management of Waste, Chapter 8. 2011 .
-
Sigma-Aldrich. "Safety Data Sheet: 2-Bromobiphenyl-2'-boronic acid MIDA ester."[1] Product No. 775770.
Sources
- 1. 2-Bromobiphenyl-2′-boronic acid MIDA ester 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid | C12H10BBrO2 | CID 130113640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
